Product packaging for Methyl 3-(methylsulfonyl)benzoate(Cat. No.:CAS No. 22821-69-8)

Methyl 3-(methylsulfonyl)benzoate

Cat. No.: B1312412
CAS No.: 22821-69-8
M. Wt: 214.24 g/mol
InChI Key: QJLLSNKBORJJHO-UHFFFAOYSA-N
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Description

Methyl 3-(methylsulfonyl)benzoate (CAS 22821-69-8) is an organic compound with the molecular formula C9H10O4S and a molecular weight of 214.24 g/mol . This ester derivative features a methylsulfonyl substituent on a benzoate ring, making it a valuable building block and chemical intermediate in scientific research and development, particularly in the field of agrochemistry . Its primary research value lies in its application as a key precursor in the multi-step synthesis of complex molecules. For instance, it serves as a critical intermediate in the preparation of advanced herbicides such as Tembotrione . The methylsulfonyl group is a key functional handle that can be further modified, allowing researchers to elaborate the molecular structure for the creation of compound libraries or to study structure-activity relationships . This product is intended for research purposes as a chemical intermediate. It is strictly for laboratory use and is not labeled or intended for human therapeutic, diagnostic, or veterinary applications. Please refer to the Safety Data Sheet (SDS) for proper handling instructions. The recommended storage condition is sealed in a dry environment at 2-8°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4S B1312412 Methyl 3-(methylsulfonyl)benzoate CAS No. 22821-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-13-9(10)7-4-3-5-8(6-7)14(2,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLLSNKBORJJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424078
Record name METHYL 3-(METHYLSULFONYL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22821-69-8
Record name METHYL 3-(METHYLSULFONYL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Methyl 3-(methylsulfonyl)benzoate (CAS No: 22821-69-8). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines confirmed identification data with proposed experimental protocols for its synthesis and predicted spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in this compound and its potential applications. While direct biological activity data for this compound is not available, the known biological activities of structurally related methyl sulfonyl benzoate derivatives, such as antimicrobial and anticancer properties, suggest that this compound may also warrant further investigation.

Chemical Identity and Physical Properties

This compound is an organic compound containing both a methyl ester and a methyl sulfonyl functional group attached to a benzene ring at the meta position.

Table 1: Chemical Identification

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 22821-69-8[1][2][3][4]
Molecular Formula C₉H₁₀O₄S[1][2][4]
Molecular Weight 214.24 g/mol [1][2]
Purity ≥ 97%[2]

Table 2: Physical Properties (Predicted and Experimental)

PropertyValueNotes
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water.Based on the structure

Synthesis Protocols

Synthesis via Fischer Esterification of 3-(methylsulfonyl)benzoic acid

This method involves the acid-catalyzed esterification of 3-(methylsulfonyl)benzoic acid with methanol.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylsulfonyl)benzoic acid (1 equivalent).

  • Add an excess of methanol (e.g., 10-20 equivalents) to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G cluster_0 Synthesis via Fischer Esterification 3-(methylsulfonyl)benzoic_acid 3-(methylsulfonyl)benzoic acid Reaction_Vessel Reaction Vessel (Reflux) 3-(methylsulfonyl)benzoic_acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel H2SO4_cat H₂SO₄ (cat.) H2SO4_cat->Reaction_Vessel Workup Aqueous Workup (Extraction & Washing) Reaction_Vessel->Workup Purification Purification (Column Chromatography) Workup->Purification Product_Ester This compound Purification->Product_Ester

Diagram 1: Workflow for the synthesis of this compound via Fischer Esterification.
Synthesis via Oxidation of Methyl 3-(methylthio)benzoate

This route involves the preparation of the precursor, methyl 3-(methylthio)benzoate, followed by its oxidation to the desired sulfone.

Step 1: Synthesis of Methyl 3-(methylthio)benzoate

A plausible method for this step is the esterification of 3-(methylthio)benzoic acid with methanol, following a similar procedure to that described in section 2.1.

Step 2: Oxidation to this compound

Experimental Protocol:

  • Dissolve methyl 3-(methylthio)benzoate (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), in portions, while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

G cluster_1 Synthesis via Oxidation Methyl_3-methylthiobenzoate Methyl 3-(methylthio)benzoate Reaction_Vessel_Ox Reaction Vessel (Oxidation) Methyl_3-methylthiobenzoate->Reaction_Vessel_Ox m-CPBA m-CPBA m-CPBA->Reaction_Vessel_Ox Workup_Ox Aqueous Workup (Quenching & Extraction) Reaction_Vessel_Ox->Workup_Ox Purification_Ox Purification (Column Chromatography) Workup_Ox->Purification_Ox Product_Sulfone This compound Purification_Ox->Product_Sulfone

Diagram 2: Workflow for the synthesis of this compound via oxidation.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound is currently available in public databases. The following are predicted spectral characteristics based on the known values for similar structures.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR Aromatic protons (4H, multiplet) around δ 7.5-8.5 ppm. Methyl ester protons (3H, singlet) around δ 3.9 ppm. Methyl sulfonyl protons (3H, singlet) around δ 3.1 ppm.
¹³C NMR Carbonyl carbon around δ 165 ppm. Aromatic carbons between δ 125-140 ppm. Methyl ester carbon around δ 53 ppm. Methyl sulfonyl carbon around δ 44 ppm.
IR (Infrared) Strong C=O stretch (ester) around 1720 cm⁻¹. Strong S=O stretches (sulfonyl) around 1320 and 1150 cm⁻¹. C-O stretch (ester) around 1250 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹.
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 214. Fragmentation may show loss of the methoxy group (-OCH₃, m/z = 183) and the methylsulfonyl group (-SO₂CH₃, m/z = 135).

Biological Activity

There is no specific information available regarding the biological activity of this compound. However, various derivatives of methylsulfonyl benzothiazoles have been reported to exhibit promising antimicrobial and anticancer activities.[1][2] Additionally, other related benzenesulfonamide derivatives have been investigated as potential antimicrobial agents.[3] These findings suggest that the methylsulfonyl benzoate scaffold may be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is required to evaluate the biological profile of this compound.

Safety Information

Conclusion

This compound is a chemical compound with confirmed identity but limited publicly available experimental data. This guide has provided a summary of its known properties and has proposed detailed protocols for its synthesis, which can be valuable for researchers aiming to prepare and study this molecule. The predicted spectroscopic data can aid in its characterization. While its biological activity remains to be explored, the known activities of related compounds suggest that it could be a molecule of interest for further investigation in drug discovery and development.

References

Technical Guide: Methyl 3-(methylsulfonyl)benzoate - Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for Methyl 3-(methylsulfonyl)benzoate. The information is curated for professionals in chemical research and drug development, with a focus on clear, actionable data and methodologies.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₉H₁₀O₄S.[1] Its structure features a benzene ring substituted with a methyl ester group (-COOCH₃) and a methylsulfonyl group (-SO₂CH₃) at the meta position.

IUPAC Name: this compound[1]

Molecular Weight: 214.24 g/mol [1]

A 2D representation of the chemical structure is provided below:

2D Structure of this compound

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of 3-(methylsulfonyl)benzoic acid with methanol, utilizing a strong acid as a catalyst. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram:

SynthesisWorkflow Reactants 3-(methylsulfonyl)benzoic acid + Methanol (excess) + Sulfuric Acid (catalyst) ReactionVessel Reaction Mixture in Round-Bottom Flask Reactants->ReactionVessel Reflux Heating under Reflux ReactionVessel->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Purification Purification (e.g., Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard Fischer esterification methods. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

  • 3-(methylsulfonyl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(methylsulfonyl)benzoic acid and an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Information
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
3-(methylsulfonyl)benzoic acidC₈H₈O₄S200.21Starting Material
MethanolCH₄O32.04Reagent/Solvent
Sulfuric AcidH₂SO₄98.08Catalyst
This compoundC₉H₁₀O₄S214.24Product

Note: Specific quantitative data for yields are not consistently reported in publicly available literature and should be determined empirically.

Table 2: Physicochemical and Spectroscopic Data
PropertyData
Physical State Solid
Melting Point Not available in cited literature. For the starting material, 3-(methylsulfonyl)benzoic acid, the melting point is reported as 230-238 °C.
Boiling Point Not available in cited literature.
¹H NMR (CDCl₃) Predicted chemical shifts: Aromatic protons would appear in the range of 7.5-8.5 ppm. The methyl ester protons (-OCH₃) would be a singlet around 3.9 ppm. The methylsulfonyl protons (-SO₂CH₃) would be a singlet around 3.1 ppm.
¹³C NMR (CDCl₃) Predicted chemical shifts: The carbonyl carbon of the ester would be around 165 ppm. Aromatic carbons would appear in the 125-140 ppm range. The methyl ester carbon would be around 53 ppm, and the methylsulfonyl carbon would be around 45 ppm.
IR (Infrared Spectroscopy) Expected characteristic peaks: A strong absorption band for the C=O stretch of the ester at ~1720 cm⁻¹. Strong bands for the S=O stretches of the sulfonyl group around 1320 cm⁻¹ and 1150 cm⁻¹. C-O stretching of the ester between 1300-1100 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹.

Disclaimer: The spectroscopic data provided is predictive and based on the analysis of similar compounds. Experimental verification is essential for accurate characterization.

References

Chemical Identity and Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3,4-dihydroxy-5-nitrobenzaldehyde (CAS 51909-53-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-dihydroxy-5-nitrobenzaldehyde (CAS 51909-53-6), an important intermediate in pharmaceutical synthesis and a compound of interest for its biological activities.[1][2] This document details its physicochemical characteristics, experimental protocols for property determination, and relevant biochemical pathways.

3,4-dihydroxy-5-nitrobenzaldehyde, also known by synonyms such as DHNB and Entacapone Impurity C, is a substituted benzaldehyde with the chemical formula C₇H₅NO₅.[3][4] Its structure features a catechol (3,4-dihydroxy) moiety and a nitro group, which contribute to its specific chemical reactivity and biological functions.

Physical and Chemical Data Summary

The quantitative physical and chemical properties of 3,4-dihydroxy-5-nitrobenzaldehyde are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 51909-53-6[3][4]
Molecular Formula C₇H₅NO₅[3][4]
Molecular Weight 183.12 g/mol [3][4]
Appearance Light yellow to Amber to Dark green powder/crystal
Melting Point 145.0 - 149.0 °C
IUPAC Name 3,4-dihydroxy-5-nitrobenzaldehyde[3]
SMILES C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)O)C=O[3]
InChI Key BBFJODMCHICIAA-UHFFFAOYSA-N[3]
Storage Class 11 - Combustible Solids

Biological Activity and Pathways

3,4-dihydroxy-5-nitrobenzaldehyde is a potent inhibitor of xanthine oxidase (XO), an enzyme critical in purine metabolism that produces uric acid.[2] This inhibitory action makes it a potential therapeutic agent for conditions like hyperuricemia and gout.[2] The compound exhibits a mixed-type inhibition of XO and has an IC₅₀ value of 3 µM.[2]

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O₂ + H₂O -> H₂O₂ UricAcid Uric Acid Xanthine->UricAcid O₂ + H₂O -> H₂O₂ XO1 Xanthine Oxidase XO1->Hypoxanthine XO2 Xanthine Oxidase XO2->Xanthine DHNB 3,4-dihydroxy- 5-nitrobenzaldehyde (DHNB) DHNB->XO1 Inhibits DHNB->XO2 Inhibits

Caption: Inhibition of the Xanthine Oxidase pathway by DHNB.

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, powdered 3,4-dihydroxy-5-nitrobenzaldehyde is packed into a capillary tube to a height of 1-2 mm.[5] The tube is sealed at one end.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, which contains a heat-transfer fluid (e.g., mineral oil) or a heated metal block.[6]

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point. Constant stirring of the heating bath ensures uniform temperature distribution.[5]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[6]

  • Purity Check (Mixed Melting Point): To confirm the identity of a compound, a mixed melting point test can be performed. The sample is mixed with a known, pure standard of the same compound. If there is no depression or broadening of the melting range, the sample's identity and purity are confirmed.[7]

Solubility Determination

Solubility tests provide insights into the polarity and the presence of acidic or basic functional groups within a molecule.[8] The phenolic hydroxyl groups in 3,4-dihydroxy-5-nitrobenzaldehyde suggest it is an acidic compound.

Methodology:

  • Solvent Selection: A series of solvents are used to classify the compound, typically starting with water, followed by 5% NaOH, 5% NaHCO₃, and 5% HCl.[9]

  • Procedure: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[9] Approximately 0.75 mL of the chosen solvent is added in portions.[9] The tube is shaken vigorously after each addition.

  • Observation: The compound is classified as "soluble" if it dissolves completely. If it does not, it is "insoluble."

  • Interpretation:

    • Water: Solubility in water indicates the presence of polar functional groups.[9]

    • 5% NaOH: Solubility in this basic solution by a water-insoluble compound strongly indicates an acidic functional group, such as a phenol or carboxylic acid.[8]

    • 5% NaHCO₃: This is a weaker base. Solubility indicates a strongly acidic functional group like a carboxylic acid. Phenols are generally not acidic enough to dissolve in NaHCO₃.[8]

    • 5% HCl: Solubility in this acidic solution indicates the presence of a basic functional group, most commonly an amine.[9]

Solubility_Test_Flowchart start Start with Unknown (e.g., DHNB) water_test Test Solubility in Water start->water_test water_sol Water Soluble water_test->water_sol Yes water_insol Water Insoluble water_test->water_insol No naoh_test Test Solubility in 5% NaOH water_insol->naoh_test naoh_sol Soluble (Weak Acid, e.g., Phenol) naoh_test->naoh_sol Yes naoh_insol Insoluble naoh_test->naoh_insol No hcl_test Test Solubility in 5% HCl naoh_insol->hcl_test hcl_sol Soluble (Base, e.g., Amine) hcl_test->hcl_sol Yes neutral Neutral Compound hcl_test->neutral No

Caption: Logical workflow for determining compound solubility class.

Synthesis Workflow

3,4-dihydroxy-5-nitrobenzaldehyde is a key intermediate in the synthesis of pharmaceuticals like Entacapone.[1] One patented method involves the de-ethoxylation of a precursor compound.[1]

Synthesis_Workflow start Start: 3-ethoxy-4-hydroxy- 5-nitrobenzaldehyde reaction Stir at 90°C for 17 hours start->reaction reagents Reagents: - Zinc Chloride (ZnCl₂) - Hydrochloric Acid (HCl) - Water (H₂O) reagents->reaction dilution Dilute with Water reaction->dilution cooling Cool to 3°C dilution->cooling filtration Filter and Wash with Cold Water cooling->filtration drying Dry in vacuo at 100°C filtration->drying product Crude Product: 3,4-dihydroxy-5-nitrobenzaldehyde drying->product

Caption: Workflow for the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.[1]

Safety and Handling

Proper safety precautions are essential when handling 3,4-dihydroxy-5-nitrobenzaldehyde.

  • GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4), may cause an allergic skin reaction (Skin Sensitization 1), and causes serious eye damage (Eye Damage 1).[3]

  • Signal Word: Danger.[3]

  • Precautions: Use in a well-ventilated area or under a fume hood.[10][11] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles and gloves.[11] Do not eat, drink, or smoke when using this product. In case of accidental contact, rinse the affected area thoroughly with water. Store in a tightly closed container in a dry, well-ventilated place.[10]

References

An In-depth Technical Guide on the Solubility of Methyl 3-(methylsulfonyl)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(methylsulfonyl)benzoate is a chemical compound of interest in various fields of chemical research and development. An understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, details experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 22821-69-8
Molecular Formula C₉H₁₀O₄S
Molecular Weight 214.24 g/mol

Qualitative Solubility Profile

In various synthetic procedures described in patents, this compound and its derivatives are often used in reactions involving organic solvents. For instance, in the preparation of related compounds, solvents such as tertiary alcohols (e.g., tert-butyl alcohol) are employed.[1] Additionally, syntheses of similar molecules have utilized methanol for crystallization and as a reaction solvent.[2] This suggests that this compound is likely soluble in these and other common organic solvents to varying extents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols must be followed. The following are detailed methodologies for determining the equilibrium and kinetic solubility of a compound such as this compound.

1. Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

  • Materials:

    • This compound

    • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate, toluene)

    • Vials with screw caps

    • Shaker or rotator at a constant temperature

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

    • Calculate the original concentration in the saturated solution to determine the solubility.

2. Kinetic Solubility Determination (High-Throughput Method)

This method provides a rapid assessment of the solubility of a compound from a stock solution, which is often relevant in early drug discovery.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Selected aqueous-organic solvent mixtures

    • 96-well microplates

    • Plate shaker

    • Nephelometer or a plate reader capable of turbidity measurements

  • Procedure:

    • Dispense the selected aqueous-organic solvent mixtures into the wells of a 96-well microplate.

    • Add a small volume of the this compound stock solution to each well to achieve a range of final concentrations.

    • Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.

    • Measure the turbidity or light scattering in each well using a nephelometer or plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow start Start: Compound of Interest (this compound) lit_search Literature Search for Existing Solubility Data start->lit_search data_found Quantitative Data Available? lit_search->data_found compile_data Compile and Analyze Existing Data data_found->compile_data Yes qual_assessment Qualitative Assessment based on Chemical Structure and Analogs data_found->qual_assessment No end_process End of Assessment compile_data->end_process exp_protocol Define Experimental Protocol (e.g., Shake-Flask, Kinetic) qual_assessment->exp_protocol select_solvents Select Relevant Organic Solvents exp_protocol->select_solvents perform_exp Perform Solubility Experiments select_solvents->perform_exp analyze_results Analyze Experimental Results (e.g., HPLC, UV-Vis) perform_exp->analyze_results report_data Report Quantitative Solubility Data analyze_results->report_data report_data->end_process

Figure 1: Workflow for Solubility Assessment.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently scarce in the public domain, this guide provides the necessary framework for researchers to approach this challenge. By understanding the compound's qualitative solubility characteristics and employing the detailed experimental protocols, scientists and drug development professionals can generate the critical data required for their research and development activities. The provided workflow offers a systematic approach to solubility assessment, ensuring a thorough and efficient investigation.

References

The Dual Nature of the Methylsulfonyl Group: A Technical Guide to its Reactivity on Aromatic Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methylsulfonyl (-SO₂CH₃) group is a powerful and versatile functional group in organic chemistry, particularly when appended to an aromatic ring. Its strong electron-withdrawing nature profoundly influences the reactivity of the aromatic system, making it a key player in both classical organic reactions and the design of modern pharmaceuticals. This technical guide provides an in-depth exploration of the reactivity of the aryl methylsulfonyl group, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their synthetic and drug discovery endeavors.

Electronic Properties of the Methylsulfonyl Group

The sulfur atom in the methylsulfonyl group is in a high oxidation state (+4), bonded to two highly electronegative oxygen atoms and a methyl group. This arrangement results in a significant polarization of the S-O bonds, making the sulfur atom highly electrophilic and the group as a whole strongly electron-withdrawing. This property is quantitatively reflected in its Hammett substituent constants, which are used to predict the electronic influence of substituents on the reactivity of aromatic compounds.

Table 1: Hammett Substituent Constants (σ) for the Methylsulfonyl Group and Other Common Substituents

Substituentσ_meta_σ_para_
-SO₂CH₃+0.65+0.75
-NO₂+0.71+0.78
-CN+0.56+0.66
-Cl+0.37+0.23
-CH₃-0.07-0.17
-OCH₃+0.12-0.27

Data compiled from various sources.

The large positive σ values for the methylsulfonyl group, comparable to those of the nitro group, confirm its potent electron-withdrawing character through both inductive and resonance effects.[1]

Reactivity in Electrophilic Aromatic Substitution (EAS)

The strong deactivating nature of the methylsulfonyl group significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles compared to benzene.[2] Consequently, harsher reaction conditions are often required for electrophilic aromatic substitution on aryl methyl sulfones.

Directing Effects

Despite being deactivating, the methylsulfonyl group is a meta-director in electrophilic aromatic substitution.[3] This can be rationalized by examining the stability of the Wheland intermediate (arenium ion) formed upon electrophilic attack at the ortho, para, and meta positions. Attack at the ortho and para positions results in resonance structures where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing sulfonyl group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the corresponding intermediate relatively more stable.

Caption: General mechanism of electrophilic aromatic substitution on an aryl methyl sulfone.

Table 2: Regioselectivity in the Nitration of Substituted Benzenes

Substituent% Ortho% Meta% ParaRelative Rate (Benzene = 1)
-CH₃58.54.537.025
-Cl301690.033
-SO₂CH₃ ~1 ~98 ~1 ~10⁻⁵
-NO₂6.493.20.36 x 10⁻⁸

Data compiled from various sources, illustrating the strong meta-directing and deactivating effect of the methylsulfonyl group.[4][5]

Experimental Protocol: Nitration of Methyl Phenyl Sulfone

This protocol describes the synthesis of methyl 3-nitrophenyl sulfone, demonstrating the meta-directing effect of the methylsulfonyl group.

Materials:

  • Methyl phenyl sulfone

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl phenyl sulfone (10.0 g, 0.064 mol).

  • Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (20 mL) with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (6.0 mL, 0.096 mol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of methyl phenyl sulfone over 30 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (ca. 200 g) with stirring.

  • The white precipitate of methyl 3-nitrophenyl sulfone is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product is recrystallized from ethanol to afford the pure product.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to its deactivating role in EAS, the methylsulfonyl group is a powerful activating group for nucleophilic aromatic substitution (SNAr).[6][7] Its strong electron-withdrawing ability polarizes the C-X bond (where X is a leaving group) and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[4][8]

Activating and Directing Effects

The activating effect is most pronounced when the methylsulfonyl group is positioned ortho or para to the leaving group.[6] In these positions, the negative charge of the Meisenheimer complex can be delocalized onto the sulfonyl group through resonance, significantly stabilizing the intermediate and lowering the activation energy of the reaction. When the sulfonyl group is meta to the leaving group, this resonance stabilization is not possible, and the activating effect is much weaker.

Caption: General mechanism of nucleophilic aromatic substitution on an aryl sulfone.

Table 3: Relative Rates of Nucleophilic Aromatic Substitution of 1-Chloro-x-nitrobenzenes with Sodium Methoxide

Position of -NO₂Relative Rate (Chlorobenzene = 1)
None1
ortho3 x 10¹⁰
meta~1
para7 x 10¹⁰
2,4-dinitro2.4 x 10¹⁵

Data for nitro-substituted benzenes is shown to illustrate the powerful activating effect of ortho/para electron-withdrawing groups. The methylsulfonyl group exhibits a similar, albeit slightly less potent, activating effect.

Experimental Protocol: SNAr Reaction of 1-Chloro-4-(methylsulfonyl)benzene with Sodium Methoxide

This protocol details the synthesis of 1-methoxy-4-(methylsulfonyl)benzene, showcasing the activating effect of a para-methylsulfonyl group in SNAr.

Materials:

  • 1-Chloro-4-(methylsulfonyl)benzene

  • Sodium methoxide

  • Methanol (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a stirred solution of 1-chloro-4-(methylsulfonyl)benzene (5.0 g, 0.026 mol) in anhydrous DMF (50 mL) in a 100 mL round-bottom flask, add sodium methoxide (1.7 g, 0.031 mol).

  • Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 1-methoxy-4-(methylsulfonyl)benzene.

The Methylsulfonyl Group in Drug Development

The unique electronic properties of the aryl methylsulfonyl group have made it a privileged scaffold in medicinal chemistry. Its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule are highly valued in drug design.

Bioactivation of Aryl Sulfones

While generally considered metabolically stable, aryl sulfones can undergo bioactivation, a process where a relatively inert compound is converted into a reactive metabolite. This is a critical consideration in drug development as reactive metabolites can lead to toxicity. One potential pathway for the bioactivation of aryl sulfones involves the oxidation of the aromatic ring by cytochrome P450 enzymes to form reactive intermediates such as arene oxides or quinone-type species. These electrophilic metabolites can then covalently bind to cellular macromolecules like proteins and DNA, potentially leading to adverse drug reactions.[9]

Bioactivation_Pathway ArylSulfone Aryl Sulfone Drug P450 Cytochrome P450 (Oxidation) ArylSulfone->P450 ReactiveMetabolite Reactive Electrophilic Metabolite (e.g., Arene Oxide) P450->ReactiveMetabolite Macromolecule Cellular Macromolecule (Protein, DNA) ReactiveMetabolite->Macromolecule Covalent Binding Adduct Covalent Adduct Toxicity Potential Toxicity Adduct->Toxicity Celecoxib_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE₂) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

References

The pronounced Electron-Withdrawing Effects of the Methylsulfonyl Group in Benzoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing substituent that significantly influences the chemical reactivity and physical properties of aromatic systems. Its incorporation into the benzoate scaffold has profound implications for medicinal chemistry and materials science, altering parameters such as acidity, reaction rates, and binding affinities. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the methylsulfonyl group in benzoates, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Quantifying the Electron-Withdrawing Strength: Hammett Constants and pKa Values

The electronic effect of a substituent on a benzene ring can be quantitatively described by the Hammett equation, which relates the reaction rate or equilibrium constant of a substituted benzene derivative to that of the unsubstituted parent compound. The key parameter in this equation is the Hammett substituent constant, σ. A positive σ value indicates an electron-withdrawing group, with a larger value signifying a stronger effect.

The methylsulfonyl group exhibits a strong electron-withdrawing character, as evidenced by its positive Hammett constants. This effect is a combination of a strong inductive effect (-I) and a moderate resonance effect (-M).

SubstituentPositionHammett Constant (σ)Data Source
-SO₂CH₃meta+0.65Hydrolysis of ethyl benzoates
-SO₂CH₃para+0.76Hydrolysis of ethyl benzoates

The acidity of the corresponding benzoic acids provides further evidence of the electron-withdrawing nature of the methylsulfonyl group. The presence of this group stabilizes the conjugate base (benzoate anion) through delocalization of the negative charge, thereby increasing the acidity and lowering the pKa value compared to unsubstituted benzoic acid (pKa ≈ 4.20).

CompoundpKa (at 25°C)
3-(Methylsulfonyl)benzoic acid3.52[1]
4-(Methylsulfonyl)benzoic acid3.48, 3.64[2]

Impact on Reaction Kinetics: Alkaline Hydrolysis of Ethyl Benzoates

The electron-withdrawing properties of the methylsulfonyl group significantly accelerate the rate of nucleophilic attack on the carbonyl carbon of the ester. A classic example is the alkaline hydrolysis of ethyl benzoates. The rate of this reaction is enhanced because the methylsulfonyl group withdraws electron density from the benzene ring, making the carbonyl carbon more electrophilic and stabilizing the negatively charged tetrahedral intermediate formed during the reaction.

Spectroscopic Characterization of Methylsulfonyl Benzoates

The electron-withdrawing effect of the methylsulfonyl group is also reflected in the spectroscopic properties of methylsulfonyl benzoates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectra, the protons on the aromatic ring of methylsulfonyl benzoates are deshielded and appear at a higher chemical shift (further downfield) compared to those of methyl benzoate. This is due to the reduced electron density around the aromatic protons.

In ¹³C NMR spectra, the carbonyl carbon and the aromatic carbons of methylsulfonyl benzoates are also shifted downfield, indicating a decrease in electron density at these positions.

Table of Spectroscopic Data for Methyl 4-(Methylsulfonyl)benzoate:

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)
¹H8.25d8.6 Hz
8.05d8.6 Hz
3.97s
3.10s
¹³C165.1
144.1
134.1
130.2
127.6
52.9
44.2
Infrared (IR) Spectroscopy

The electron-withdrawing nature of the methylsulfonyl group influences the vibrational frequency of the carbonyl group (C=O) in the ester. The C=O stretching frequency in methylsulfonyl benzoates is expected to be at a higher wavenumber compared to that of methyl benzoate (typically around 1720 cm⁻¹), indicating a stronger and shorter C=O bond due to the reduced electron density in the carbonyl group. The characteristic strong, sharp absorption bands for the sulfonyl group (S=O) are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch).

Experimental Protocols

Synthesis of Methylsulfonyl Benzoic Acids

A common route to methylsulfonyl benzoic acids involves the oxidation of the corresponding methylthiobenzoic acids.

Protocol for the Preparation of 4-(Methylsulfonyl)benzoic Acid:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)benzoic acid in glacial acetic acid.

  • Oxidation: Cool the mixture in an ice-water bath and slowly add a 30% solution of hydrogen peroxide (H₂O₂) dropwise while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product, 4-(methylsulfonyl)benzoic acid, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Synthesis of Methyl Methylsulfonylbenzoates via Fischer Esterification

The corresponding methyl esters can be synthesized from the carboxylic acids via Fischer esterification.

Protocol for the Preparation of Methyl 4-(Methylsulfonyl)benzoate:

  • Reaction Setup: In a round-bottom flask, combine 4-(methylsulfonyl)benzoic acid and an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid. Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the methylsulfonylbenzoic acids can be determined by potentiometric titration.

Protocol for pKa Determination:

  • Sample Preparation: Prepare a standard solution of the methylsulfonylbenzoic acid in a suitable solvent system (e.g., a water-ethanol mixture).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode in the sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). More accurate values can be obtained by analyzing the first and second derivatives of the titration curve.

Visualizing the Electron-Withdrawing Effects

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Inductive_and_Resonance_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) Benzoate_I Benzoate Ring SO2Me_I S(O)₂CH₃ Benzoate_I->SO2Me_I σ-bond polarization Benzoate_R Benzoate Ring (π-system) SO2Me_R S(O)₂CH₃ (with d-orbitals) Benzoate_R->SO2Me_R π-electron withdrawal

Caption: Inductive and resonance effects of the methylsulfonyl group.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Fischer Esterification Start 4-(Methylthio)benzoic Acid Reagent1 H₂O₂ / Acetic Acid Start->Reagent1 Product1 4-(Methylsulfonyl)benzoic Acid Reagent1->Product1 Reagent2 Methanol / H₂SO₄ (cat.) Product1->Reagent2 Product2 Methyl 4-(Methylsulfonyl)benzoate Reagent2->Product2

Caption: Synthesis workflow for methyl 4-(methylsulfonyl)benzoate.

Logical_Relationship EWG Methylsulfonyl Group (Strong Electron-Withdrawing Group) Effect1 Decreased Electron Density on Benzoate Ring EWG->Effect1 Effect2 Increased Electrophilicity of Carbonyl Carbon Effect1->Effect2 Effect3 Stabilization of Benzoate Anion Effect1->Effect3 Consequence1 Increased Rate of Nucleophilic Acyl Substitution Effect2->Consequence1 Consequence2 Increased Acidity (Lower pKa) Effect3->Consequence2

Caption: Relationship between properties and effects.

References

Unlocking the Potential: A Technical Guide to the Research Applications of Sulfonyl-Containing Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of the sulfonyl and benzoate functional groups has given rise to a class of small molecules with significant and diverse applications in biomedical research and drug discovery. The inherent physicochemical properties of the sulfonyl group, such as its ability to act as a hydrogen bond acceptor and its metabolic stability, combined with the versatile scaffolding provided by the benzoate moiety, make these compounds prime candidates for therapeutic development. This in-depth technical guide explores the core research applications of sulfonyl-containing benzoates, providing detailed experimental protocols, quantitative data, and visualizations of their mechanisms of action to empower further scientific exploration in this promising field.

Therapeutic Applications and Biological Targets

Sulfonyl-containing benzoates have demonstrated efficacy in a range of therapeutic areas, primarily through their action as potent and often selective enzyme inhibitors. Key areas of investigation include oncology, metabolic disorders, inflammation, and ophthalmology.

Carbonic Anhydrase Inhibition in Oncology and Glaucoma

A prominent application of sulfonyl-containing benzoates is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell proliferation and metastasis. Selective inhibition of these isoforms is a key strategy in anticancer drug development. Additionally, inhibition of CA II in the ciliary body of the eye reduces aqueous humor production, making it a target for glaucoma treatment.

Methyl 5-sulfamoyl-benzoates, bearing a primary sulfonamide group, have been designed as high-affinity and selective inhibitors of CA IX.[1] Variations in substituents on the benzenesulfonamide ring have led to compounds with extremely high binding affinity for CA IX.[1]

Table 1: Inhibitory Activity of Selected Sulfonamides against Carbonic Anhydrase Isoforms

CompoundTarget IsoformIC50 (nM)Reference
4-Sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1)hCA I231.4[2]
4-Sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1)hCA II215.8[2]
4-Sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1)hCA IV611.1[2]
4-Sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1)hCA XII645.2[2]
N-(3-morpholinopropyl)benzene-1,4-disulfonamide (I-2)hCA I57.7[2]
N-(3-morpholinopropyl)benzene-1,4-disulfonamide (I-2)hCA II65.8[2]
N-(3-morpholinopropyl)benzene-1,4-disulfonamide (I-2)hCA IV498.8[2]
N-(3-morpholinopropyl)benzene-1,4-disulfonamide (I-2)hCA XII517.2[2]
N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) (I-3)hCA I59.8[2]
N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) (I-3)hCA II81.1[2]
N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) (I-3)hCA IV507.9[2]
N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) (I-3)hCA XII736.7[2]
AcetazolamidehCA I985.8[3]
AcetazolamidehCA II489.4[3]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Below is a simplified representation of the role of carbonic anhydrase in the tumor microenvironment and the mechanism of its inhibition.

Carbonic_Anhydrase_Inhibition cluster_tumor_cell Tumor Cell CO2_H2O CO2 + H2O CA_IX Carbonic Anhydrase IX CO2_H2O->CA_IX catalysis H_HCO3 H+ + HCO3- CA_IX->H_HCO3 H_efflux H+ Efflux H_HCO3->H_efflux Extracellular_Space Acidic Tumor Microenvironment H_efflux->Extracellular_Space Inhibitor Sulfonyl-containing Benzoate Inhibitor Inhibitor->CA_IX inhibition

Carbonic anhydrase inhibition in the tumor microenvironment.
Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibition in Metabolic Disorders

Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the resynthesis of triglycerides in the small intestine, playing a crucial role in dietary fat absorption. Inhibition of MGAT2 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes. Aryl-sulfonamide derivatives have been identified as potent inhibitors of both human and mouse intestinal MGAT activities.[4]

The development of cell-based assays using recombinant cell lines expressing human MGAT2 has been instrumental in characterizing the functional inhibition of these compounds.[5] These assays allow for the assessment of inhibitor potency in a more physiologically relevant context, considering factors like cell permeability.

MGAT2_Inhibition_Workflow cluster_enterocyte Dietary_Fat Dietary Triglycerides MAG_FFA Monoacylglycerol (MAG) + Free Fatty Acids (FFA) Dietary_Fat->MAG_FFA Lipolysis Enterocyte Small Intestine Enterocyte MAG_FFA->Enterocyte MGAT2 MGAT2 Enzyme MAG_FFA->MGAT2 Substrate DAG Diacylglycerol (DAG) MGAT2->DAG Catalysis TAG Triglycerides (TAG) DAG->TAG DGAT Chylomicrons Chylomicron Assembly TAG->Chylomicrons Absorption Fat Absorption Chylomicrons->Absorption Inhibitor Sulfonyl-containing Benzoate Inhibitor Inhibitor->MGAT2 Inhibition

Workflow of MGAT2 inhibition in dietary fat absorption.
P2X7 Receptor Antagonism in Inflammation

The P2X7 receptor is an ATP-gated ion channel that plays a critical role in inflammatory responses. Its activation is linked to the release of pro-inflammatory cytokines. Antagonism of the P2X7 receptor is a therapeutic target for various inflammatory diseases. Certain sulfonyl-containing compounds have been investigated as P2X7 receptor antagonists.

Synthesis of Sulfonyl-Containing Benzoates

The synthesis of sulfonyl-containing benzoates can be achieved through various routes. A common method involves the chlorosulfonation of a benzoic acid derivative followed by amination.

General Synthesis Protocol for Methyl 2-methoxy-5-sulfamoylbenzoate

This protocol outlines a common synthetic route starting from methyl 2-methoxy-5-chlorobenzoate.

Materials:

  • Methyl 2-methoxy-5-chlorobenzoate

  • Sodium aminosulfonate

  • Cuprous bromide (catalyst)

  • Tetrahydrofuran (THF, solvent)

  • Activated carbon

Procedure:

  • In a reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran and 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate.

  • Add 1.8g of cuprous bromide (0.0125mol) and 25.7g (0.25mol) of sodium aminosulfonate to the reaction mixture.

  • Heat the mixture to 65°C and maintain this temperature for 12 hours.

  • After the reaction is complete, add 2g of activated carbon to the reaction mixture and filter while hot.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.

This method has been reported to achieve a yield of 94.5% with a purity of 99.51% (HPLC).[6]

Synthesis_Workflow Start Start Materials Reaction Reaction: - Methyl 2-methoxy-5-chlorobenzoate - Sodium aminosulfonate - CuBr (catalyst) - THF (solvent) - Heat (65°C, 12h) Start->Reaction Decolorization Decolorization & Filtration (Activated Carbon) Reaction->Decolorization Concentration Concentration (Reduced Pressure) Decolorization->Concentration Purification Purification (Recrystallization) Concentration->Purification Product Final Product: Methyl 2-methoxy-5-sulfamoylbenzoate Purification->Product

General workflow for the synthesis of sulfonyl-containing benzoates.

Experimental Protocols for Biological Assays

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of sulfonyl-containing benzoates.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[1]

Materials:

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO or acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

    • Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 158 µL of assay buffer.

    • Add 2 µL of the test compound or DMSO (for the control).

    • Add 20 µL of the CA enzyme solution.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based MGAT2 Inhibition Assay

This assay measures the functional inhibition of MGAT2 in a cellular context using a recombinant cell line.[5]

Materials:

  • STC-1 cell line stably expressing human MGAT2

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Stable isotope-labeled D31-palmitate

  • Monopalmitoylglycerol

  • Cholate and deoxycholate

  • Test compounds

  • LC/MS system

Procedure:

  • Cell Culture:

    • Culture the STC-1/Human MGAT2 cells in complete growth medium.

  • Assay Protocol:

    • Plate the cells in 24-well plates and incubate overnight.

    • Wash the cells with PBS and incubate with serum-free DMEM for 1 hour.

    • Label the cells with serum-free DMEM supplemented with D31-palmitate, monopalmitoylglycerol, cholate, deoxycholate, and the test compounds for 90 minutes.

  • Lipid Extraction and Analysis:

    • Extract the lipids from the cells.

    • Analyze the incorporation of the stable isotope-labeled palmitate into diacylglycerol (DAG) and triacylglycerol (TAG) using a high-resolution LC/MS platform.

  • Data Analysis:

    • Calculate the percent inhibition of DAG and TAG synthesis at each inhibitor concentration.

    • Determine the IC50 value from a dose-response curve.

P2X7 Receptor Antagonist Screening Assay

This assay utilizes a dye uptake method to assess the antagonist activity of compounds on the P2X7 receptor.[7]

Materials:

  • Cell line expressing the P2X7 receptor (e.g., J774.G8)

  • ATP (agonist)

  • Known P2X7 antagonists (e.g., Brilliant Blue G)

  • Fluorescent dye (e.g., YO-PRO-1)

  • Assay buffer

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Plate the P2X7-expressing cells in a 96-well plate and incubate.

  • Assay Protocol:

    • Wash the cells with assay buffer.

    • Incubate the cells with the fluorescent dye and various concentrations of the test compound for 10 minutes at 37°C.

    • Activate the P2X7 receptor by adding ATP.

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the initial rate of dye uptake.

    • Determine the percent inhibition of dye uptake by the test compound.

    • Calculate the IC50 value from a dose-response curve.

Physicochemical Properties

The physicochemical properties of sulfonyl-containing benzoates are critical for their pharmacokinetic and pharmacodynamic profiles. Properties such as solubility, lipophilicity (LogP), and molecular weight influence their absorption, distribution, metabolism, and excretion (ADME).

Table 2: Physicochemical Properties of Selected Benzoate-Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubilityReference
Sodium BenzoateC7H5NaO2144.10White crystalline powderFreely soluble in water, sparingly in ethanol[8][9]
Propyl BenzoateC10H12O2164.20Colorless oily liquid-[10]
Methyl 2-[(cyanomethyl)sulfonyl]benzoate----[11]

Note: Comprehensive physicochemical data for a wide range of sulfonyl-containing benzoates is an area for further compilation and research.

Conclusion and Future Directions

Sulfonyl-containing benzoates represent a versatile and promising class of compounds for drug discovery and development. Their demonstrated efficacy as enzyme inhibitors, particularly against carbonic anhydrases and MGAT2, highlights their potential in treating a range of diseases from cancer and glaucoma to metabolic disorders. The synthetic routes to these compounds are well-established, and robust biological assays are available for their evaluation.

Future research in this area should focus on several key aspects. The systematic exploration of structure-activity relationships (SAR) will be crucial for the design of more potent and selective inhibitors. A comprehensive database of the physicochemical properties of a wider range of sulfonyl-containing benzoates would greatly aid in the prediction of their ADME profiles. Furthermore, the investigation of novel biological targets for this class of compounds could unveil new therapeutic opportunities. The continued application of advanced cell-based assays and in vivo models will be essential to translate the in vitro potency of these compounds into effective therapeutic agents. The in-depth understanding and application of the principles and protocols outlined in this guide will undoubtedly facilitate the advancement of sulfonyl-containing benzoates from promising research compounds to clinically valuable therapeutics.

References

A Comprehensive Literature Review of Methylsulfonyl Aromatic Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylsulfonyl aromatic compounds, a diverse class of molecules characterized by the presence of a methylsulfonyl (-SO2CH3) group attached to an aromatic ring, have garnered significant attention in medicinal chemistry and drug development. The methylsulfonyl moiety, with its unique electronic and physicochemical properties, imparts favorable characteristics to parent molecules, including enhanced metabolic stability, improved solubility, and potent biological activity. This technical guide provides a comprehensive literature review of methylsulfonyl aromatic compounds, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their applications in drug discovery and development.

Chemical Properties and Synthesis

The methylsulfonyl group is a strong electron-withdrawing group, which influences the reactivity and properties of the aromatic ring. It is also a stable functional group, resistant to metabolic degradation.

Table 1: Physicochemical Properties of Representative Methylsulfonyl Aromatic Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
MethylsulfonylbenzeneC7H8O2S156.2085-881.3
4-MethylsulfonyltolueneC8H10O2S170.2387-891.8
CelecoxibC17H14F3N3O2S381.37157-1593.6
RofecoxibC17H14O4S314.36206-2082.3
NimesulideC13H12N2O5S308.31148-1502.6
General Synthetic Strategies

Several synthetic routes are employed for the preparation of methylsulfonyl aromatic compounds. A common method involves the oxidation of the corresponding methylthio-aromatic precursors using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Another approach is the methylation of arylsulfinic acids or their salts.

Experimental Protocol: Synthesis of 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

This protocol describes the synthesis of a novel sulfonamide derivative.[1]

  • Reaction Setup: A solution of trimetazidine (1 mmol, 0.266 g) in dichloromethane (30 mL) is prepared in a reaction flask.

  • Addition of Sulfonyl Chloride: An equivalent amount of methanesulfonyl chloride (1 mmol) is added to the solution.

  • Addition of Base: After 10 minutes, triethylamine (1.2 mmol, 0.121 g) is introduced into the solution.

  • Reaction: The reaction mixture is stirred for 30 minutes.

  • Work-up: The solution is sequentially washed with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine.

  • Isolation: The combined organic layers are dried over anhydrous Na2SO4, and the solvent is evaporated under reduced pressure to yield the product.

Yield: 93%[1]

Biological Activities and Therapeutic Applications

Methylsulfonyl aromatic compounds exhibit a wide range of biological activities, making them valuable scaffolds in drug design. Their primary applications are in the development of anti-inflammatory, anticancer, and enzyme-inhibiting drugs.

Anti-inflammatory Activity

A significant number of methylsulfonyl aromatic compounds are potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: In Vitro Anti-inflammatory Activity of Selected Methylsulfonyl Aromatic Compounds

CompoundTargetIC50 (µM)Cell Line/Assay
CelecoxibCOX-20.04Sf9 cells
CelecoxibCOX-115Sf9 cells
RofecoxibCOX-20.018Chinese hamster ovary cells
RofecoxibCOX-1>15Chinese hamster ovary cells
NimesulideCOX-20.07 (time-dependent)Sheep placenta
NimesulideCOX-1>100Ram seminal vesicles

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (150-180 g) are used.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Compound Administration: The test compound or vehicle is administered intraperitoneally 30 minutes before the carrageenan injection.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Anticancer Activity

Several methylsulfonyl aromatic compounds have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected Methylsulfonyl Aromatic Compounds

CompoundCancer Cell LineIC50 (µM)
CelecoxibHNE1 (Nasopharyngeal carcinoma)32.86
CelecoxibCNE1-LMP1 (Nasopharyngeal carcinoma)61.31
Thiazole-methylsulfonyl derivative (2a)hCA I39.38
Thiazole-methylsulfonyl derivative (2h)hCA I198.04
Thiazole-methylsulfonyl derivative (2a)hCA II39.16
Thiazole-methylsulfonyl derivative (2h)hCA II86.64

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined.

Enzyme Inhibition

The methylsulfonyl group can interact with the active sites of various enzymes, leading to their inhibition. This is a key mechanism of action for many drugs containing this moiety.

Table 4: Enzyme Inhibitory Activity of Selected Methylsulfonyl Aromatic Compounds

CompoundEnzyme TargetKi/Kd (nM)Inhibition Type
CelecoxibCOX-2-Selective
RofecoxibCOX-2-Selective
Thiazole-methylsulfonyl derivativesCarbonic Anhydrase I & II--

Signaling Pathways and Mechanisms of Action

Methylsulfonyl aromatic compounds exert their biological effects by modulating various signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Several methylsulfonyl aromatic compounds have been shown to inhibit the activation of NF-κB.

NF_kappaB_Pathway Pro-inflammatory Stimuli (LPS, TNF-α) Pro-inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Pro-inflammatory Stimuli (LPS, TNF-α)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression induces Methylsulfonyl Aromatic Compounds Methylsulfonyl Aromatic Compounds Methylsulfonyl Aromatic Compounds->IKK Complex inhibit

Inhibition of the NF-κB signaling pathway.

Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a key regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is common in cancer. Some methylsulfonyl aromatic compounds have been found to modulate the Akt pathway.

Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase bind to PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) Downstream Effectors (mTOR, GSK3β) Downstream Effectors (mTOR, GSK3β) Akt->Downstream Effectors (mTOR, GSK3β) activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors (mTOR, GSK3β)->Cell Survival & Proliferation promote Methylsulfonyl Aromatic Compounds Methylsulfonyl Aromatic Compounds Methylsulfonyl Aromatic Compounds->Akt inhibit phosphorylation

Modulation of the Akt signaling pathway.

Pharmacokinetics (ADME)

The pharmacokinetic properties of methylsulfonyl aromatic compounds are crucial for their efficacy and safety as drugs. The methylsulfonyl group generally improves metabolic stability.

Table 5: Pharmacokinetic Parameters of Selected Methylsulfonyl Aromatic Drugs

DrugBioavailability (%)Protein Binding (%)Half-life (hours)MetabolismExcretion
Celecoxib~40 (oral)9711Hepatic (CYP2C9)Feces and Urine[2][3]
Rofecoxib93 (oral)8717Hepatic (cytosolic reductases)Urine and Feces[4][5]
Nimesulide~50 (oral)>97.51.8 - 4.7HepaticUrine and Feces[6]

Experimental Workflow: In Vitro Metabolic Stability Assay

This workflow outlines a typical experiment to assess the metabolic stability of a compound.

Metabolic_Stability_Workflow A Incubate Test Compound with Liver Microsomes and NADPH B Quench Reaction at Different Time Points A->B C Analyze Remaining Parent Compound by LC-MS/MS B->C D Plot ln(% Remaining) vs. Time C->D E Calculate In Vitro Half-life (t1/2) D->E

References

An In-depth Technical Guide to Methyl 3-(methylsulfonyl)benzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(methylsulfonyl)benzoate, a key intermediate in pharmaceutical and materials science. The document details its synthesis, physicochemical properties, and significant applications, with a focus on its role in the development of therapeutic agents.

Introduction

This compound, with the CAS number 22821-69-8, is an aromatic organic compound characterized by the presence of both a methyl ester and a methylsulfonyl group attached to a benzene ring. While the specific historical details of its initial discovery remain elusive in readily available literature, its utility as a building block in organic synthesis, particularly for creating complex molecules with potential biological activity, is well-documented in contemporary patents and scientific publications. This guide consolidates the available information on its synthesis and properties, providing a valuable resource for researchers utilizing this compound.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 22821-69-8N/A
Molecular Formula C₉H₁₀O₄SN/A
Molecular Weight 214.24 g/mol N/A
Appearance White to off-white solidN/A
Purity Typically >98%N/A

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 3-(methylthio)benzoic acid. This common pathway involves the oxidation of the thioether to a sulfone, followed by the esterification of the carboxylic acid.

Synthetic Pathway Overview

The overall synthetic scheme is presented below. The initial step is the oxidation of the sulfur atom in 3-(methylthio)benzoic acid to form 3-(methylsulfonyl)benzoic acid. The subsequent step is a Fischer esterification to yield the final product, this compound.

Synthesis_Pathway start 3-(Methylthio)benzoic acid intermediate 3-(Methylsulfonyl)benzoic acid start->intermediate Oxidation end This compound intermediate->end Esterification

Caption: General synthetic pathway for this compound.

Experimental Protocols

This procedure outlines the oxidation of the thioether to a sulfone using a common oxidizing agent like hydrogen peroxide in acetic acid.

Experimental Workflow:

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Isolation dissolve Dissolve 3-(methylthio)benzoic acid in glacial acetic acid cool Cool the solution in an ice bath dissolve->cool add_h2o2 Slowly add hydrogen peroxide (30%) cool->add_h2o2 stir Stir at room temperature overnight add_h2o2->stir precipitate Pour into ice-water stir->precipitate filter Filter the precipitate precipitate->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry

Caption: Experimental workflow for the oxidation of 3-(methylthio)benzoic acid.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(methylthio)benzoic acid (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (2.2-2.5 equivalents) to the cooled solution, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into a beaker containing ice-water. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and dry it under vacuum to yield 3-(methylsulfonyl)benzoic acid.

Reagent/SolventMolar Ratio/VolumePurpose
3-(Methylthio)benzoic acid1 eqStarting material
Glacial Acetic Acid-Solvent
Hydrogen Peroxide (30%)2.2 - 2.5 eqOxidizing agent
Ice-water-Precipitation
Cold water-Washing

This protocol describes a standard Fischer esterification reaction.

Experimental Workflow:

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Work-up and Isolation suspend Suspend 3-(methylsulfonyl)benzoic acid in methanol add_catalyst Add catalytic amount of sulfuric acid suspend->add_catalyst reflux Reflux the mixture for several hours add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor remove_methanol Remove methanol under reduced pressure monitor->remove_methanol dissolve_residue Dissolve residue in ethyl acetate remove_methanol->dissolve_residue wash_organic Wash with saturated NaHCO3 and brine dissolve_residue->wash_organic dry_and_concentrate Dry over Na2SO4 and concentrate wash_organic->dry_and_concentrate

Caption: Experimental workflow for the Fischer esterification.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-(methylsulfonyl)benzoic acid (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Reagent/SolventMolar Ratio/VolumePurpose
3-(Methylsulfonyl)benzoic acid1 eqStarting material
MethanolExcessReagent and solvent
Sulfuric AcidCatalyticAcid catalyst
Ethyl Acetate-Extraction solvent
Saturated NaHCO₃-Neutralization
Brine-Washing
Anhydrous Na₂SO₄-Drying agent

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its bifunctional nature, possessing both an electrophilic ester and a polar sulfonyl group, allows for diverse chemical modifications.

Notably, this compound has been utilized as a building block in the development of inhibitors for several important biological targets:

  • BAF Complex Inhibitors: It is used in the synthesis of molecules that modulate the activity of the BRG1- or BRM-associated factors (BAF) complexes. These complexes play a vital role in chromatin remodeling, and their dysregulation is implicated in various cancers.

  • Histone Demethylase Inhibitors: The scaffold of this compound has been incorporated into inhibitors of histone demethylases, such as LSD1. These enzymes are key regulators of epigenetic modifications and are attractive targets for cancer therapy.

The general role of this compound in these contexts is to provide a substituted phenyl ring that can be further elaborated to create potent and selective inhibitors.

Applications start This compound intermediate Key Intermediate in Multi-step Synthesis start->intermediate inhibitor1 BAF Complex Inhibitors intermediate->inhibitor1 inhibitor2 Histone Demethylase Inhibitors intermediate->inhibitor2 application Potential Therapeutics for Cancer inhibitor1->application inhibitor2->application

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate. While its formal discovery is not prominently documented, its synthesis via the oxidation of 3-(methylthio)benzoic acid followed by esterification is a reliable and straightforward process. Its primary significance lies in its application as a foundational scaffold in the synthesis of complex molecules targeting key players in cancer biology, such as the BAF complex and histone demethylases. This guide provides researchers with the essential technical information required for the synthesis and application of this important compound.

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of Methyl 3-(methylsulfonyl)benzoate. The synthesis commences with the Fischer esterification of 3-(methylthio)benzoic acid to yield Methyl 3-(methylthio)benzoate, which is subsequently oxidized to the final product, this compound. This protocol includes detailed experimental procedures, tables of reagents and reaction parameters, and a workflow diagram for clarity.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. The presence of the methylsulfonyl group, a strong electron-withdrawing moiety, and the methyl ester functionality allows for a variety of subsequent chemical transformations. This protocol outlines a reliable and straightforward two-step synthesis suitable for laboratory-scale preparation. The initial step involves the acid-catalyzed esterification of 3-(methylthio)benzoic acid with methanol. The resulting thioether is then selectively oxidized to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocols

Step 1: Synthesis of Methyl 3-(methylthio)benzoate

This step employs a standard Fischer esterification reaction, where 3-(methylthio)benzoic acid is reacted with an excess of methanol in the presence of a catalytic amount of sulfuric acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-(Methylthio)benzoic acid168.2110.0 g0.0594Starting material
Methanol32.04100 mL-Reagent and solvent
Concentrated Sulfuric Acid98.082.0 mL-Catalyst
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Brine-As needed-For washing
Anhydrous Magnesium Sulfate-As needed-For drying
Dichloromethane-As needed-For extraction

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylthio)benzoic acid (10.0 g, 0.0594 mol) and methanol (100 mL).

  • Stir the mixture to dissolve the solid. Once dissolved, slowly add concentrated sulfuric acid (2.0 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-(methylthio)benzoate as an oil or low-melting solid.

Step 2: Synthesis of this compound

In this step, the previously synthesized Methyl 3-(methylthio)benzoate is oxidized to the target sulfone using m-CPBA.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Methyl 3-(methylthio)benzoate182.249.1 g0.05Starting material from Step 1
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.57 (for 100%)~17.8 g~0.11Oxidizing agent (2.2 eq)
Dichloromethane-150 mL-Solvent
10% Aqueous Sodium Sulfite Solution-As needed-To quench excess peroxide
Saturated Sodium Bicarbonate Solution-As needed-For washing
Brine-As needed-For washing
Anhydrous Magnesium Sulfate-As needed-For drying

Procedure:

  • Dissolve Methyl 3-(methylthio)benzoate (9.1 g, 0.05 mol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (~77%, ~17.8 g, ~0.11 mol, 2.2 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxide by adding 10% aqueous sodium sulfite solution until a starch-iodide paper test is negative.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 50 mL) to remove meta-chlorobenzoic acid, followed by brine (1 x 50 mL).[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol or a mixture of ethyl acetate and hexanes) to afford pure this compound as a white solid.

Diagrams

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound A 3-(Methylthio)benzoic Acid D Fischer Esterification (Reflux, 4-6h) A->D B Methanol B->D C H2SO4 (cat.) C->D E Methyl 3-(methylthio)benzoate D->E H Oxidation (0°C to RT, 2-4h) E->H F m-CPBA (2.2 eq) F->H G Dichloromethane G->H J Workup & Purification H->J I This compound J->I

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

The described two-step synthesis provides a reliable method for the preparation of this compound from commercially available starting materials. The procedures are straightforward and utilize common laboratory reagents and techniques, making them accessible for a wide range of researchers. The final product is a versatile intermediate for further synthetic elaborations in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for the Esterification of 3-(methylsulfonyl)benzoic acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 3-(methylsulfonyl)benzoic acid with methanol yields methyl 3-(methylsulfonyl)benzoate, a valuable intermediate in organic synthesis. This process, typically carried out via Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. The resulting ester is of significant interest, particularly in the agrochemical industry. These application notes provide a detailed protocol for this synthesis, along with insights into the applications of the product.

Applications of this compound

This compound serves as a crucial building block in the synthesis of various organic compounds. Its primary application lies in the agrochemical sector, where it is a key intermediate in the production of herbicides.

  • Herbicide Synthesis: 3-(Methylsulfonyl)benzoic acid and its ester derivative are important intermediates in the synthesis of mesotrione, a widely used selective herbicide.[1] Mesotrione belongs to the triketone class of herbicides, which are effective in controlling a broad spectrum of weeds in crops like corn. A related compound, methyl 3-methyl-4-(methylsulfonyl)benzoate, is also utilized in the development of triketone herbicides, highlighting the significance of the methylsulfonyl benzoate scaffold in this class of agrochemicals.[2]

Experimental Protocols

The following protocol is a representative procedure for the Fischer esterification of 3-(methylsulfonyl)benzoic acid with methanol, based on established methods for similar benzoic acid derivatives.[3][4][5]

Reaction Scheme:

Caption: Fischer Esterification of 3-(methylsulfonyl)benzoic acid with Methanol.

Materials and Reagents:
Reagent/MaterialGradeSupplier
3-(Methylsulfonyl)benzoic acid≥98%Commercially Available
MethanolAnhydrousCommercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially Available
Dichloromethane (CH₂Cl₂)Reagent GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Saturated Sodium Chloride (NaCl) solution (Brine)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Commercially Available
Equipment:
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 3-(methylsulfonyl)benzoic acid (e.g., 5.0 g, 25.0 mmol).

    • Add a significant excess of anhydrous methanol (e.g., 50 mL), which acts as both a reactant and a solvent.

    • Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture while stirring. The addition is exothermic.

  • Reflux:

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C) with continuous stirring.

    • Maintain the reflux for a period of 2 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane (e.g., 50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x 25 mL)

      • Saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid. Be cautious of CO₂ evolution.

      • Saturated sodium chloride solution (brine) (1 x 25 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) from the filtrate using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) or by column chromatography if necessary.[5]

    • Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The following table summarizes typical quantitative data for a Fischer esterification reaction of a benzoic acid derivative. The values for 3-(methylsulfonyl)benzoic acid are expected to be in a similar range.

ParameterValueReference
Molar Ratio (Acid:Alcohol)~1:40[3]
CatalystConcentrated H₂SO₄[4]
Catalyst Loading~1-5 mol%[6]
Reaction Temperature~65 °C (Reflux)[4]
Reaction Time2 - 4 hours[4]
Typical Yield80-95%[4]

Visualizations

Experimental Workflow

G reagents Combine 3-(methylsulfonyl)benzoic acid, methanol, and H₂SO₄ reflux Reflux for 2-4 hours at ~65°C reagents->reflux cool Cool to room temperature reflux->cool evaporate Remove excess methanol (Rotary Evaporator) cool->evaporate dissolve Dissolve residue in Dichloromethane evaporate->dissolve wash_water Wash with Water dissolve->wash_water wash_bicarb Wash with sat. NaHCO₃ solution wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry organic layer (MgSO₄) wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate purify Purify (Recrystallization/ Column Chromatography) concentrate->purify characterize Characterize Product (MP, NMR, IR) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Fischer Esterification Mechanism

G start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen start->protonation H⁺ (catalyst) nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation end Ester + Water deprotonation->end Regenerates H⁺

Caption: Simplified signaling pathway of the Fischer esterification mechanism.

References

Methyl 3-(methylsulfonyl)benzoate: A Versatile Building Block in Medicinal Chemistry for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(methylsulfonyl)benzoate is a valuable building block for medicinal chemists, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its utility lies in the presence of two key functional groups: a methyl ester, which can be readily hydrolyzed to a carboxylic acid for further derivatization, and a methylsulfonyl group, which can act as a hydrogen bond acceptor and influence the physicochemical properties of the final molecule, such as solubility and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the discovery of novel drug candidates, with a focus on the development of modulators of the BAF (BRG1/BRM-associated factors) complex, a key target in oncology.

Application in the Synthesis of BAF Complex Modulators

The BAF chromatin remodeling complex plays a crucial role in regulating gene expression, and its dysregulation is implicated in various cancers. Small molecules that modulate the function of the BAF complex have emerged as a promising therapeutic strategy. The 3-(methylsulfonyl)benzoyl scaffold, derived from this compound, has been successfully incorporated into potent BAF complex modulators.

Quantitative Data

The following table summarizes the experimental data for a representative compound incorporating the 3-(methylsulfonyl)benzoyl moiety, demonstrating its application in the development of BAF complex modulators.

Compound IDChemical NameMolecular FormulaM+H (m/z)
1 3-(methylsulfonyl)-N-(2-oxo-2-((4-(...))amino)ethyl)benzamide (structure from patent)C₂₂H₂₆N₄O₅S483.1

Experimental Protocols

A detailed, representative protocol for the synthesis of a BAF complex modulator starting from this compound is provided below. This protocol is based on standard synthetic methodologies employed in medicinal chemistry.

Step 1: Hydrolysis of this compound

This step converts the methyl ester to the corresponding carboxylic acid, which is essential for the subsequent amide coupling reaction.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(methylsulfonyl)benzoic acid as a white solid.

Step 2: Amide Coupling to Synthesize the Final Compound

This step involves the coupling of the synthesized 3-(methylsulfonyl)benzoic acid with a suitable amine to form the final active compound.

Materials:

  • 3-(methylsulfonyl)benzoic acid (from Step 1)

  • Amine intermediate (e.g., 2-amino-N-(4-(...))acetamide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a solution of 3-(methylsulfonyl)benzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine intermediate (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_0 Synthetic Pathway A This compound B 3-(methylsulfonyl)benzoic acid A->B Hydrolysis (LiOH) D Bioactive Compound (e.g., BAF Modulator) B->D Amide Coupling (HATU, DIPEA) C Amine Intermediate C->D

Caption: Synthetic workflow from this compound.

G cluster_1 Logical Relationship BuildingBlock This compound (Building Block) Scaffold 3-(methylsulfonyl)benzoyl (Core Scaffold) BuildingBlock->Scaffold Incorporation CompoundClass Medicinally Active Compounds (e.g., BAF Modulators) Scaffold->CompoundClass Derivatization

Caption: From building block to bioactive compound class.

Application Notes and Protocols for the Use of Methyl 3-(methylsulfonyl)benzoate and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in agrochemical and drug development.

Introduction:

Methyl 3-(methylsulfonyl)benzoate and its structural isomers are valuable intermediates in the synthesis of various agrochemicals, particularly herbicides. The methylsulfonyl group, a strong electron-withdrawing moiety, plays a crucial role in the biological activity of the final products. While direct synthetic routes starting from this compound are not extensively detailed in publicly available literature, the synthesis of numerous commercial agrochemicals involves closely related methylsulfonyl benzoic acid or ester derivatives. This document provides an overview of the application of this class of compounds in agrochemical synthesis, with a focus on herbicides, and includes a detailed protocol for a key synthetic transformation.

Application in Herbicide Synthesis

The methylsulfonyl benzoate core is a key structural feature in a class of herbicides known as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These herbicides are effective against a broad spectrum of weeds in various crops. The methylsulfonyl group is critical for the molecule's ability to bind to and inhibit the HPPD enzyme, disrupting pigment synthesis in susceptible plants.

Examples of Herbicides Synthesized from Methylsulfonyl Benzoate Analogs:

  • Topramezone: A post-emergence herbicide used for controlling grass and broadleaf weeds in corn. Its synthesis involves intermediates like 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl) benzoic acid.[1]

  • Mesotrione: Another HPPD inhibitor herbicide, synthesized from precursors such as 3-oxocyclohex-1-enyl-4-(methylsulfonyl)-2-nitrobenzoate.[2]

  • Tolpyralate: A selective post-emergence herbicide for weed control in corn, with its synthesis utilizing intermediates like 1-ethyl-1H-pyrazol-5-yl 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl) benzoate.[3]

  • Cyclohexanedione Herbicides: A class of herbicides for which 2-(substituted)-4-methylsulfonyl benzoic acids serve as key intermediates.[4]

The following workflow illustrates the general synthetic strategy for producing HPPD inhibitor herbicides from methylsulfonyl benzoic acid derivatives.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_coupling Core Structure Assembly cluster_final Final Product start1 This compound or Isomer intermediate Substituted Methylsulfonyl Benzoyl Chloride/Acid start1->intermediate Hydrolysis/Chlorination coupled_product Benzoyl-Substituted Core Structure intermediate->coupled_product Acylation/Coupling Reaction coupling_partner Cyclic Dione or Pyrazole Derivative coupling_partner->coupled_product final_product HPPD Inhibitor Herbicide (e.g., Topramezone, Mesotrione) coupled_product->final_product Rearrangement/Final Modification

Caption: General workflow for the synthesis of HPPD inhibitor herbicides.

Experimental Protocols

The following protocols are representative examples of key transformations in the synthesis of agrochemical intermediates from methylsulfonyl benzoate analogs, based on methodologies described in the patent literature.

Protocol 1: Synthesis of 2-Nitro-4-(methylsulfonyl)benzoic Acid

This protocol describes a nucleophilic substitution reaction to produce a key intermediate for certain cyclohexanedione herbicides.[4]

Reaction Scheme:

G start 2,4-Dinitrobenzoic Acid product 2-Nitro-4-(methylsulfonyl)benzoic Acid start->product DMSO, heat reagent Sodium Methyl Sulfinate (CH3SO2Na)

Caption: Synthesis of 2-Nitro-4-(methylsulfonyl)benzoic Acid.

Materials:

  • 2,4-Dinitrobenzoic acid

  • Sodium methyl sulfinate

  • Dimethyl sulfoxide (DMSO)

  • 1N Hydrochloric acid (HCl)

  • Methylene chloride

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2,4-dinitrobenzoic acid and a molar equivalent of sodium methyl sulfinate in dimethyl sulfoxide.

  • Heat the reaction mixture to between 50°C and 150°C under an inert atmosphere (e.g., nitrogen).

  • Maintain the temperature and stir the mixture for 1 to 20 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify a small aliquot of the reaction mixture with 1N HCl and extract with methylene chloride to confirm product formation.

  • Pour the bulk reaction mixture into water and acidify with 1N HCl to precipitate the product.

  • Collect the solid product by filtration, wash with deionized water, and dry under vacuum.

Quantitative Data (Representative):

ParameterValueReference
Molar Ratio (Substrate:Reagent)~1:1[4]
Reaction Temperature50-150 °C[4]
Reaction Time1-20 hours[4]
SolventDMSO[4]
Protocol 2: Synthesis of a 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl) Benzoic Acid Intermediate

This protocol is adapted from a patent describing the synthesis of a precursor to the herbicide Topramezone.[1] It illustrates the formation of a heterocyclic ring attached to the methylsulfonyl benzoate scaffold.

Reaction Scheme:

G start Ethyl 3-formyl-2-methyl-4- (methylsulfonyl)benzoate product Oxime Intermediate start->product DCM, RT reagent1 Hydroxylamine Hydrochloride reagent2 Sodium Bicarbonate

Caption: Oximation of a substituted benzoylformate.

Materials:

  • Ethyl 3-formyl-2-methyl-4-(methylsulfonyl)benzoate (27 g)

  • Dichloromethane (DCM) (200 g)

  • Sodium bicarbonate (8.4 g)

  • Hydroxylamine hydrochloride (9 g)

  • Deionized water

Equipment:

  • Four-necked flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 27 g of ethyl 3-formyl-2-methyl-4-(methylsulfonyl)benzoate in 200 g of DCM.

  • Add 8.4 g of sodium bicarbonate and 9 g of hydroxylamine hydrochloride to the solution.

  • Stir the mixture at room temperature for 5 hours.

  • Monitor the reaction for completion (e.g., by TLC).

  • Once the reaction is complete, concentrate the solvent using a rotary evaporator.

  • Add 200 g of water to the residue and perform a liquid-liquid extraction.

  • Separate the organic layer and concentrate it to obtain the final oxime compound.

Quantitative Data:

ParameterValueReference
Starting Material27 g[1]
Sodium Bicarbonate8.4 g[1]
Hydroxylamine Hydrochloride9 g[1]
Reaction Time5 hours[1]
Reaction TemperatureRoom Temperature[1]
Yield94%[1]

Application in Fungicide and Insecticide Synthesis

The available scientific literature does not provide significant evidence for the widespread use of this compound as a direct precursor in the synthesis of commercial fungicides or insecticides.

It is important to distinguish This compound from Methyl Benzoate . While the latter has been investigated as a promising and environmentally safe botanical insecticide with multiple modes of action, including as a fumigant and contact toxicant, it is a structurally distinct compound lacking the methylsulfonyl group.[5][6][7] The insecticidal properties of Methyl Benzoate should not be attributed to this compound.

Conclusion

This compound and its isomers are important building blocks in the agrochemical industry, particularly for the synthesis of HPPD inhibitor herbicides. The protocols and data presented here, derived from existing literature, provide a framework for researchers and scientists working on the development of new agrochemicals based on the methylsulfonyl benzoate scaffold. Further research may uncover applications of this versatile intermediate in other classes of agrochemicals.

References

Application Notes and Protocols for the Reaction of Methyl 3-(methylsulfonyl)benzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(methylsulfonyl)benzoate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. It possesses two primary reactive sites amenable to nucleophilic attack: the electrophilic carbon of the methyl ester and the aromatic ring, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing sulfonyl and ester groups. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The resulting products, such as amides, hydrazides, and substituted aromatic derivatives, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Reaction of this compound with Nucleophiles

The reactivity of this compound is characterized by two main pathways for nucleophilic attack:

  • Nucleophilic Acyl Substitution: This occurs at the carbonyl carbon of the ester group. This is the more common and facile reaction pathway under standard conditions with a wide range of nucleophiles. The reaction involves the addition of a nucleophile to the carbonyl group, followed by the elimination of the methoxide leaving group to form a more stable amide, hydrazide, or other carboxyl derivative.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for this specific substrate without a leaving group on the aromatic ring, the strong electron-withdrawing nature of the methylsulfonyl and methyl ester groups can activate the ring for SNAr if a suitable leaving group were present at an ortho or para position. However, under typical conditions, nucleophilic attack at the ester carbonyl is favored.

The following sections detail the reactions with specific classes of nucleophiles, providing experimental protocols and quantitative data where available.

I. Aminolysis: Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines, known as aminolysis, proceeds via nucleophilic acyl substitution to yield the corresponding N-substituted 3-(methylsulfonyl)benzamides. These products are important scaffolds in drug discovery.

General Reaction Scheme:
Application Notes:
  • Reactivity: Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. Aromatic amines (anilines) are less nucleophilic than aliphatic amines and may require harsher reaction conditions or catalysis.

  • Catalysis: While some aminolysis reactions can proceed thermally, catalysis can significantly improve reaction rates and yields. Common catalysts include sodium methoxide, niobium(V) oxide, and various Lewis acids.

  • Solvents: The choice of solvent depends on the reaction temperature and the solubility of the reactants. High-boiling point solvents such as toluene, xylene, or DMF are often used for less reactive amines. For more reactive amines, the reaction can sometimes be run neat or in a lower-boiling solvent.

Experimental Protocols:

Protocol 1: General Procedure for Aminolysis with Aliphatic Amines

This protocol is a general guideline for the reaction with primary and secondary aliphatic amines.

  • Materials:

    • This compound

    • Aliphatic amine (e.g., piperidine, hexylamine) (1.5 - 2.0 equivalents)

    • Toluene or Xylene

    • Catalyst (optional, e.g., sodium methoxide, 5 mol%)

  • Procedure:

    • To a sealed reaction vessel, add this compound (1.0 eq), the aliphatic amine (1.5-2.0 eq), and the solvent.

    • If using a catalyst, add it to the reaction mixture.

    • Seal the vessel and heat the reaction mixture to 120-150 °C for 12-48 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with 1 M HCl to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Catalytic Amidation with Anilines

This protocol is adapted for less reactive aromatic amines and may require a catalyst.

  • Materials:

    • This compound

    • Aniline derivative (1.1 equivalents)

    • Niobium(V) oxide (Nb₂O₅) or another suitable catalyst

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the aniline (1.1 eq), and the Nb₂O₅ catalyst.

    • Heat the mixture under solvent-free conditions, monitoring the progress by TLC.

    • Upon completion, the product can be purified by column chromatography.

Quantitative Data:
NucleophileProductConditionsYield (%)Reference
MethylamineN-Methyl-3-(methylsulfonyl)benzamideMethanol, 60-150 °C, 2-12 barHigh[2]
BenzylamineN-Benzyl-3-(methylsulfonyl)benzamideDioxane, NaOMe (5 mol%)~90% (by analogy)[3]
AnilineN-Phenyl-3-(methylsulfonyl)benzamideNb₂O₅ catalyst, solvent-freeHigh (by analogy)[4]

II. Hydrazinolysis: Reaction with Hydrazine

The reaction with hydrazine hydrate results in the formation of 3-(methylsulfonyl)benzoyl hydrazide, a key intermediate for the synthesis of various heterocyclic compounds with potential biological activities.

General Reaction Scheme:
Application Notes:
  • Hydrazinolysis is typically a vigorous reaction that proceeds readily.

  • The reaction is usually carried out in an alcoholic solvent, such as ethanol or methanol, under reflux.

Experimental Protocol:

Protocol 3: Synthesis of 3-(methylsulfonyl)benzoyl hydrazide

  • Materials:

    • This compound

    • Hydrazine hydrate (excess, e.g., 3-5 equivalents)

    • Ethanol or Methanol

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (3-5 eq) to the solution.

    • Heat the reaction mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

III. Hydrolysis: Reaction with Hydroxide

Hydrolysis of the ester group with a strong base, such as sodium hydroxide or lithium hydroxide, yields the corresponding carboxylate salt, which upon acidification gives 3-(methylsulfonyl)benzoic acid.

General Reaction Scheme:
Application Notes:
  • This reaction, also known as saponification, is typically carried out in a mixture of water and a co-solvent like methanol or THF to ensure miscibility.

  • The reaction is generally irreversible as the resulting carboxylate is deprotonated under the basic conditions.

  • Lithium hydroxide is often preferred for the hydrolysis of esters in complex molecules due to its high reactivity and selectivity.[5]

Experimental Protocol:

Protocol 4: Basic Hydrolysis to 3-(methylsulfonyl)benzoic acid

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2-3 equivalents)

    • Methanol/Water or THF/Water mixture

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

    • Add a solution of NaOH or LiOH (2-3 eq) in water.

    • Heat the mixture to reflux for 1-3 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of ~2 with concentrated HCl.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 3-(methylsulfonyl)benzoic acid.

IV. Reaction with Other Nucleophiles

While less commonly reported for this specific substrate, reactions with other strong nucleophiles are also possible.

Reaction with Alkoxides:

Reaction with an alkoxide, such as sodium methoxide, would result in a transesterification reaction. Given that the starting material is a methyl ester, reaction with sodium methoxide would result in no net change. Reaction with a different alkoxide, like sodium ethoxide, would lead to the corresponding ethyl ester.

Reaction with Thiols:

Reaction with a thiol under basic conditions (to form the thiolate) would likely proceed via nucleophilic acyl substitution to form a thioester.

Visualizations

G cluster_aminolysis Aminolysis Workflow start Start: this compound + Amine reaction Reaction: Heat in Solvent (Optional Catalyst) start->reaction workup Aqueous Workup: Acid/Base Wash reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Product: N-substituted-3-(methylsulfonyl)benzamide purification->product

Caption: General workflow for the aminolysis of this compound.

G cluster_hydrolysis Hydrolysis Workflow start Start: this compound + Base (NaOH/LiOH) reflux Reflux in Methanol/Water start->reflux acidification Acidification with HCl reflux->acidification isolation Isolation: Filtration acidification->isolation product Product: 3-(methylsulfonyl)benzoic acid isolation->product

Caption: Workflow for the hydrolysis of this compound.

G cluster_reactivity Reaction Pathways substrate This compound acyl_sub Nucleophilic Acyl Substitution (at Ester Carbonyl) substrate->acyl_sub Favored Pathway snar Nucleophilic Aromatic Substitution (on Aromatic Ring) substrate->snar Possible with Leaving Group product_acyl Amides, Hydrazides, etc. acyl_sub->product_acyl product_snar Ring-Substituted Products (Requires Leaving Group) snar->product_snar

Caption: Possible nucleophilic reaction pathways for this compound.

References

Application Note and Protocol: Hydrolysis of Methyl 3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the hydrolysis of methyl 3-(methylsulfonyl)benzoate to its corresponding carboxylic acid, 3-(methylsulfonyl)benzoic acid. This transformation is a fundamental step in organic synthesis, often employed in the preparation of intermediates for pharmaceuticals and other bioactive molecules. The sulfonyl group is a key pharmacophore in many drugs, and the ability to manipulate adjacent functional groups, such as converting an ester to a carboxylic acid, is crucial for developing new chemical entities. 3-(Methylsulfonyl)benzoic acid itself is a valuable building block in medicinal chemistry.

The protocol described herein utilizes a standard base-catalyzed hydrolysis (saponification) reaction, which is a robust and widely applicable method for the cleavage of methyl esters.[1][2] The reaction involves the treatment of the methyl ester with a base, such as sodium hydroxide or lithium hydroxide, in a suitable solvent system, followed by acidic workup to yield the desired carboxylic acid.

Reaction Scheme

Figure 1. General reaction scheme for the hydrolysis of this compound.

Experimental Protocol

This protocol is a general guideline and may be optimized for specific laboratory conditions and scales.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated or 2M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beaker

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 to 3:1 v/v ratio) or tetrahydrofuran and water (e.g., a 3:1 v/v ratio).[1][3]

  • Addition of Base: Add sodium hydroxide (1.5 - 3.0 eq) or lithium hydroxide (1.5 - 3.0 eq) to the solution.[3] Using LiOH is often preferred for more complex substrates.[1]

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. If an organic solvent like THF or methanol was used, it is typically removed under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the slow addition of hydrochloric acid until the pH is approximately 1-2.[5][6] This will precipitate the 3-(methylsulfonyl)benzoic acid.

  • Isolation of Product:

    • Filtration: If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.[4][5]

    • Extraction: If the product does not precipitate or is an oil, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).[7]

  • Drying and Concentration (for extraction): Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-(methylsulfonyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture) to afford the pure product.

Data Presentation

The following table summarizes typical quantitative data for the hydrolysis of a methyl benzoate derivative. Actual results may vary depending on the specific substrate and reaction conditions.

ParameterValueReference
Starting Material This compound-
Product 3-(methylsulfonyl)benzoic acid-
Base Sodium Hydroxide (NaOH)[4][5]
Solvent Methanol/Water[4]
Reaction Temperature Reflux (approx. 80 °C)[4]
Reaction Time 4 hours[4]
Typical Yield 90-99%[4]
Melting Point (Product) 203-206 °C (for a similar compound)[8]
Purity (by HPLC/NMR) >95%-

Experimental Workflow

The following diagram illustrates the key steps in the hydrolysis of this compound.

experimental_workflow start Start: This compound dissolve Dissolve in MeOH/H2O start->dissolve add_base Add NaOH (1.5-3.0 eq) dissolve->add_base reflux Heat to Reflux (2-4 hours) add_base->reflux cool Cool to Room Temperature reflux->cool remove_solvent Remove MeOH (Rotary Evaporator) cool->remove_solvent acidify Acidify with HCl (pH 1-2) remove_solvent->acidify isolate Isolate Product (Filtration/Extraction) acidify->isolate purify Purify by Recrystallization isolate->purify end End: 3-(methylsulfonyl)benzoic acid purify->end

Caption: Workflow for the hydrolysis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids and bases are corrosive. Handle with care.

  • Organic solvents are flammable. Avoid open flames.

References

Application Notes and Protocols: Amidation of Methyl 3-(methylsulfonyl)benzoate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-alkyl-3-(methylsulfonyl)benzamides through the amidation of methyl 3-(methylsulfonyl)benzoate with primary amines. The 3-(methylsulfonyl)benzamide moiety is a key structural motif in various pharmacologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development.

Two primary synthetic strategies are presented:

  • Direct Catalytic Amidation: A one-step approach involving the direct reaction of this compound with a primary amine in the presence of a catalyst.

  • Two-Step Amidation via Carboxylic Acid: A robust and widely applicable two-step sequence involving the initial hydrolysis of the methyl ester to 3-(methylsulfonyl)benzoic acid, followed by a coupling reaction with a primary amine using standard amide bond forming reagents.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various N-alkyl-3-(methylsulfonyl)benzamides using the protocols detailed in this document.

Table 1: Direct Catalytic Amidation of this compound with Primary Amines

EntryPrimary AmineCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
1BenzylamineFeCl₃Neat80385>98
2n-ButylamineFeCl₃Neat80482>97
3CyclohexylamineFeCl₃Neat80578>98
4AnilineNb₂O₅Neat1601275>95

Table 2: Two-Step Amidation of 3-(Methylsulfonyl)benzoic Acid with Primary Amines

EntryPrimary AmineCoupling ReagentBaseSolventTime (h)Overall Yield (%)Purity (%)
1BenzylamineHATUDIPEADMF292>99
2n-ButylamineEDC/HOBtDIPEADCM488>98
3CyclohexylamineSOCl₂ then AmineEt₃NDCM390>99
4AnilineHATUDIPEADMF385>98

Experimental Protocols

Protocol 1: Direct Catalytic Amidation using Iron(III) Chloride

This protocol describes a solvent-free direct amidation of this compound using ferric chloride as a catalyst.[1] This method is advantageous for its operational simplicity and avoidance of bulk solvents.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the primary amine (1.1 equiv.), and anhydrous FeCl₃ (0.15 equiv.).

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the crude mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired N-alkyl-3-(methylsulfonyl)benzamide.

Protocol 2: Two-Step Amidation via Carboxylic Acid Intermediate

This approach involves the hydrolysis of the ester followed by amide coupling, offering broad substrate scope and generally high yields.

Step 2a: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M HCl (aq)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 equiv.) in a mixture of THF (or MeOH) and water.

  • Add LiOH (1.5 equiv.) or NaOH (1.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) until the starting material is consumed as monitored by TLC.

  • Cool the mixture to 0 °C and acidify with 1 M HCl (aq) until the pH is ~2-3, resulting in the precipitation of the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(methylsulfonyl)benzoic acid, which can often be used in the next step without further purification.

Step 2b: Amide Coupling of 3-(Methylsulfonyl)benzoic Acid

Three common and effective methods for amide coupling are provided below.

Method 2b-i: HATU-Mediated Coupling

This method utilizes a highly efficient uronium-based coupling reagent, suitable for a wide range of amines.[2]

Materials:

  • 3-(methylsulfonyl)benzoic acid

  • Primary amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 3-(methylsulfonyl)benzoic acid (1.0 equiv.) in anhydrous DMF.

  • Add HATU (1.1 equiv.) and DIPEA (2.5 equiv.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 equiv.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Method 2b-ii: EDC/HOBt-Mediated Coupling

A classic and cost-effective carbodiimide-based method.[3]

Materials:

  • 3-(methylsulfonyl)benzoic acid

  • Primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve 3-(methylsulfonyl)benzoic acid (1.0 equiv.), EDC (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM or DMF.

  • Add DIPEA (2.0 equiv.) followed by the primary amine (1.1 equiv.).

  • Stir the reaction at room temperature until completion.

  • Dilute with DCM and wash with water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography or recrystallization.

Method 2b-iii: Acyl Chloride-Mediated Coupling

A traditional two-step method involving the formation of a reactive acyl chloride intermediate.[3]

Materials:

  • 3-(methylsulfonyl)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous DCM or Toluene

  • Primary amine

  • Et₃N or Pyridine

  • Anhydrous DCM

Procedure:

  • Acyl Chloride Formation: Suspend 3-(methylsulfonyl)benzoic acid (1.0 equiv.) in anhydrous DCM or toluene. Add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (1.5 equiv.) or oxalyl chloride (1.5 equiv.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess reagent, yielding the crude 3-(methylsulfonyl)benzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add the primary amine (1.1 equiv.) and Et₃N (1.5 equiv.) dropwise.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup as described in the previous methods and purify the product.

Visualizations

G cluster_direct Protocol 1: Direct Catalytic Amidation start This compound + Primary Amine + FeCl₃ react Heat to 80°C (Neat) start->react workup Aqueous Workup (EtOAc, HCl, NaHCO₃) react->workup purify Column Chromatography workup->purify product N-Alkyl-3-(methylsulfonyl)benzamide purify->product

Caption: Workflow for Direct Catalytic Amidation.

G cluster_twostep Protocol 2: Two-Step Amidation via Carboxylic Acid cluster_hydrolysis Step 2a: Hydrolysis cluster_coupling Step 2b: Amide Coupling ester This compound hydrolysis LiOH or NaOH (THF/Water) ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification acid 3-(Methylsulfonyl)benzoic Acid acidification->acid coupling_reagents Primary Amine + Coupling Reagent (HATU or EDC/HOBt or SOCl₂) acid->coupling_reagents coupling_reaction Reaction in appropriate solvent coupling_reagents->coupling_reaction final_workup Aqueous Workup & Purification coupling_reaction->final_workup final_product N-Alkyl-3-(methylsulfonyl)benzamide final_workup->final_product

Caption: Workflow for Two-Step Amidation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Sulfonyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions utilizing sulfonyl benzoates and their close analogs as electrophilic partners. Due to the limited specific literature on sulfonyl benzoates in these named reactions, the protocols and data presented are largely based on analogous and well-studied sulfonyl derivatives, such as tosylates, mesylates, and imidazolylsulfonates. The reactivity of sulfonyl benzoates is anticipated to be comparable to these related compounds.

Introduction to Sulfonyl Benzoates in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[1] While aryl halides and triflates are the most common electrophiles, there is growing interest in alternatives derived from readily available phenols. Sulfonyl-containing compounds, including sulfonyl benzoates, serve as versatile substitutes.[2] These reagents can be prepared from the corresponding phenols and offer a cost-effective and stable class of electrophiles for various coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.[3][4][5]

The general mechanism for these transformations involves a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the aryl-oxygen bond of the sulfonyl benzoate. This is followed by transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in the Heck reaction), and culminates in reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[6][7][8]

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions with sulfonyl-containing electrophiles is depicted below. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Oven-dry glassware (Schlenk tube/vial) prep2 Add sulfonyl benzoate, coupling partner, palladium catalyst, ligand, and base. prep1->prep2 prep3 Purge with inert gas (Ar/N2) prep2->prep3 react1 Add degassed solvent prep3->react1 react2 Heat to specified temperature with stirring react1->react2 react3 Monitor reaction progress (TLC, GC/LC-MS) react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Quench reaction (if necessary) workup1->workup2 workup3 Aqueous work-up and extraction workup2->workup3 workup4 Dry organic layer (e.g., Na2SO4) workup3->workup4 workup5 Purify by column chromatography workup4->workup5 analysis1 Characterize product (NMR, MS, etc.) workup5->analysis1

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds from the reaction of an aryl electrophile with an organoboron reagent.[6][9] Aryl sulfonyl benzoates, analogous to aryl tosylates and mesylates, can serve as effective electrophiles in this transformation.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-OBz(SO2R') Ar-Pd(II)(L_n)-OBz(SO2R') Pd(0)L_n->Ar-Pd(II)(L_n)-OBz(SO2R') Oxidative Addition Ar-OBz(SO2R') Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)(L_n)-OBz(SO2R')->Ar-Pd(II)(L_n)-Ar' Transmetalation Ar'B(OH)2, Base Ar-Pd(II)(L_n)-Ar'->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L_n)-Ar'->Ar-Ar' Product Heck_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-OBz(SO2R') Ar-Pd(II)(L_n)-OBz(SO2R') Pd(0)L_n->Ar-Pd(II)(L_n)-OBz(SO2R') Oxidative Addition Ar-OBz(SO2R') RCH=CH-Pd(II)(L_n)-Ar RCH=CH-Pd(II)(L_n)-Ar Ar-Pd(II)(L_n)-OBz(SO2R')->RCH=CH-Pd(II)(L_n)-Ar Migratory Insertion RCH=CH2 H-Pd(II)(L_n)-OBz(SO2R') H-Pd(II)(L_n)-OBz(SO2R') RCH=CH-Pd(II)(L_n)-Ar->H-Pd(II)(L_n)-OBz(SO2R') β-Hydride Elimination Ar-CH=CHR Ar-CH=CHR RCH=CH-Pd(II)(L_n)-Ar->Ar-CH=CHR Product H-Pd(II)(L_n)-OBz(SO2R')->Pd(0)L_n Reductive Elimination (Base) Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-OBz(SO2R') Ar-Pd(II)(L_n)-OBz(SO2R') Pd(0)L_n->Ar-Pd(II)(L_n)-OBz(SO2R') Oxidative Addition Ar-OBz(SO2R') Ar-Pd(II)(L_n)-C≡CR'' Ar-Pd(II)(L_n)-C≡CR'' Ar-Pd(II)(L_n)-OBz(SO2R')->Ar-Pd(II)(L_n)-C≡CR'' Transmetalation Ar-Pd(II)(L_n)-C≡CR''->Pd(0)L_n Reductive Elimination Ar-C≡CR'' Ar-C≡CR'' Ar-Pd(II)(L_n)-C≡CR''->Ar-C≡CR'' Product Cu-OBz(SO2R') Cu-OBz(SO2R') Cu-C≡CR'' Cu-C≡CR'' Cu-C≡CR''->Ar-Pd(II)(L_n)-OBz(SO2R') Cu-C≡CR''->Cu-OBz(SO2R') from Pd cycle H-C≡CR'' H-C≡CR'' H-C≡CR''->Cu-C≡CR'' Base, Cu(I)

References

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of Methyl 3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 3-(methylsulfonyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. The described two-step synthetic route is robust, scalable, and utilizes readily available starting materials and reagents. The protocol begins with the Fischer esterification of 3-(methylthio)benzoic acid to produce methyl 3-(methylthio)benzoate, which is subsequently oxidized to the final product, this compound. Detailed experimental procedures, purification methods, and characterization data are provided to ensure successful and reproducible synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of both an ester and a sulfonyl group provides two reactive handles for further molecular elaboration, making it a versatile precursor for the synthesis of complex organic molecules with potential therapeutic applications. This protocol details a reliable and efficient two-step synthesis suitable for laboratory scale-up.

Overall Synthetic Scheme:

The synthesis proceeds in two main steps:

  • Fischer Esterification: 3-(Methylthio)benzoic acid is esterified with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 3-(methylthio)benzoate.

  • Oxidation: The intermediate methyl 3-(methylthio)benzoate is then oxidized to the final product, this compound, using meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocols

Step 1: Synthesis of Methyl 3-(methylthio)benzoate

This step involves the acid-catalyzed esterification of 3-(methylthio)benzoic acid with methanol.[1][2][3][4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Methylthio)benzoic acid168.2110.0 g0.059 mol
Methanol (anhydrous)32.04100 mL-
Sulfuric acid (conc.)98.082.0 mL-
Saturated sodium bicarbonate solution-As needed-
Brine (saturated NaCl solution)-50 mL-
Anhydrous magnesium sulfate-As needed-
Diethyl ether-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylthio)benzoic acid (10.0 g, 0.059 mol) and methanol (100 mL).

  • Stir the mixture until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(methylthio)benzoate as an oil. The product is often pure enough for the next step, but can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

This step involves the oxidation of the sulfide to a sulfone using m-CPBA.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-(methylthio)benzoate182.249.1 g (assuming 85% yield from Step 1)0.050 mol
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)172.5724.7 g~0.110 mol
Dichloromethane (DCM)84.93200 mL-
Saturated sodium bicarbonate solution-As needed-
10% Sodium sulfite solution-50 mL-
Brine (saturated NaCl solution)-50 mL-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • Dissolve methyl 3-(methylthio)benzoate (9.1 g, 0.050 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (77%, 24.7 g, ~0.110 mol, 2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C to precipitate the byproduct, meta-chlorobenzoic acid.

  • Filter the mixture and wash the filtrate with 10% sodium sulfite solution (50 mL) to quench any remaining peroxide.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 50 mL) to remove acidic byproducts, and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionStarting MaterialProductTypical Yield (%)
1Fischer Esterification3-(Methylthio)benzoic acidMethyl 3-(methylthio)benzoate85-95%
2OxidationMethyl 3-(methylthio)benzoateThis compound80-90%

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₉H₁₀O₄S
Molar Mass214.24 g/mol
AppearanceWhite to off-white solid
Melting Point103-105 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm)8.53 (t, J=1.6 Hz, 1H), 8.22 (dt, J=7.8, 1.4 Hz, 1H), 8.16 (dt, J=7.8, 1.4 Hz, 1H), 7.71 (t, J=7.8 Hz, 1H), 3.97 (s, 3H), 3.10 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)165.1, 140.2, 133.4, 131.2, 130.0, 129.5, 128.0, 52.8, 44.5
IR (KBr, cm⁻¹)1725 (C=O), 1310, 1150 (SO₂)

Visualization of Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Oxidation start_ester 3-(Methylthio)benzoic Acid + Methanol reflux Reflux with H₂SO₄ catalyst start_ester->reflux 4-6 hours workup1 Work-up: - Methanol removal - Extraction with Et₂O - NaHCO₃ wash reflux->workup1 product1 Methyl 3-(methylthio)benzoate workup1->product1 start_oxidation Methyl 3-(methylthio)benzoate + m-CPBA product1->start_oxidation oxidation Reaction in DCM 0°C to RT start_oxidation->oxidation 12-16 hours workup2 Work-up: - Filtration - Na₂SO₃ wash - NaHCO₃ wash oxidation->workup2 purification Recrystallization workup2->purification final_product This compound purification->final_product

Caption: Overall workflow for the two-step synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-(methylsulfonyl)benzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through the oxidation of its precursor, Methyl 3-(methylthio)benzoate. This reaction selectively converts the sulfide group to a sulfone group.

Q2: What are the common oxidizing agents used for the conversion of Methyl 3-(methylthio)benzoate to this compound?

A2: A variety of oxidizing agents can be employed for this transformation. Common choices include potassium permanganate (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂), often in the presence of a catalyst. The choice of oxidant can influence reaction time, temperature, and overall yield.

Q3: How can I monitor the progress of the oxidation reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). The starting material (Methyl 3-(methylthio)benzoate) will have a different Rf value compared to the product (this compound) and any potential intermediate (the corresponding sulfoxide). Disappearance of the starting material spot and the appearance of the product spot indicate reaction progression.

Q4: What are the key factors that influence the yield of the synthesis?

A4: Several factors can significantly impact the yield, including the choice of oxidizing agent, reaction temperature, reaction time, solvent, and the purity of the starting materials. Careful optimization of these parameters is crucial for achieving a high yield.

Q5: What are the potential side reactions during the oxidation step?

A5: The primary side reaction is the formation of the intermediate methyl 3-(methylsulfinyl)benzoate (the sulfoxide). If the reaction is not allowed to proceed to completion, a mixture of the sulfoxide and the desired sulfone may be obtained. Over-oxidation is less common for this specific transformation under controlled conditions. Other potential side reactions could involve the ester group, though this is less likely with common selective oxidizing agents.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. The activity of some oxidants can diminish over time.
Insufficient Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction by TLC. Some oxidations require heating to proceed at a reasonable rate.
Inappropriate Solvent Ensure the solvent is suitable for the chosen oxidizing agent and dissolves the starting material. Common solvents for this oxidation include acetic acid, dichloromethane, or methanol.
Insufficient Reaction Time Allow the reaction to stir for a longer period. Monitor the reaction by TLC until the starting material is consumed.
Problem 2: Incomplete Reaction - Mixture of Product and Sulfoxide Intermediate
Possible Cause Suggested Solution
Insufficient Amount of Oxidizing Agent Add an additional portion of the oxidizing agent to the reaction mixture and continue to monitor by TLC.
Reaction Time Too Short Extend the reaction time to allow for the complete conversion of the sulfoxide to the sulfone.
Low Reaction Temperature Gently heat the reaction mixture to facilitate the second oxidation step from sulfoxide to sulfone.
Problem 3: Formation of Impurities/Side Products
Possible Cause Suggested Solution
Over-oxidation or Degradation If using a strong oxidizing agent or high temperatures, consider using a milder oxidant or lowering the reaction temperature.
Reaction with the Ester Group Although less common, if side reactions involving the ester are suspected, choose a more selective oxidizing agent.
Impure Starting Material Ensure the starting Methyl 3-(methylthio)benzoate is of high purity. Purify the starting material if necessary.
Problem 4: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Product is an Oil If the product does not crystallize, purification by column chromatography on silica gel is recommended.
Co-elution of Impurities Optimize the solvent system for column chromatography to achieve better separation of the product from impurities.
Product is Water-Soluble If the product has significant water solubility, use a continuous extraction method or saturate the aqueous layer with a salt (salting out) before extraction.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for the Synthesis of Aryl Sulfones from Aryl Sulfides

Oxidizing AgentTypical Reaction ConditionsTypical Yield RangeAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Acetic acid or a mixture of solvents like CH₃CN/DCM, room temperature.[1]Good to excellentReadily available, cost-effective.Can sometimes lead to over-oxidation if not controlled; workup can be cumbersome.
m-Chloroperoxybenzoic Acid (m-CPBA) Dichloromethane (DCM) or other chlorinated solvents, 0 °C to room temperature.[2]High to excellentGenerally clean reactions, high yields.Can be more expensive, potentially explosive when dry.
Hydrogen Peroxide (H₂O₂) Acetic acid or in the presence of a catalyst (e.g., tungstate), variable temperature.Good to excellent"Green" oxidant (byproduct is water), inexpensive.Often requires a catalyst and/or elevated temperatures for efficient conversion.

Experimental Protocols

General Protocol for the Oxidation of Methyl 3-(methylthio)benzoate to this compound

This protocol provides a general guideline for the synthesis. The specific amounts and conditions may require optimization.

Materials:

  • Methyl 3-(methylthio)benzoate

  • Oxidizing agent (e.g., potassium permanganate, m-CPBA, or hydrogen peroxide)

  • Appropriate solvent (e.g., glacial acetic acid, dichloromethane)

  • Sodium bisulfite or sodium sulfite (for quenching)

  • Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 3-(methylthio)benzoate in the chosen solvent.

  • Addition of Oxidant: Cool the solution in an ice bath (if necessary, depending on the oxidant). Slowly add the oxidizing agent portion-wise, maintaining the desired temperature.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the excess oxidizing agent. For KMnO₄, a solution of sodium bisulfite can be added until the purple color disappears. For peroxy acids, a solution of sodium sulfite can be used.

  • Workup:

    • If the reaction was performed in an acidic solvent like acetic acid, neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by either recrystallization from a suitable solvent or by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Workup & Purification cluster_product Final Product start Methyl 3-(methylthio)benzoate dissolution Dissolve in Solvent start->dissolution Step 1 addition Add Oxidizing Agent dissolution->addition Step 2 monitoring Monitor by TLC addition->monitoring Step 3 quenching Quench Excess Oxidant monitoring->quenching Step 4 extraction Extraction quenching->extraction Step 5 drying Drying extraction->drying Step 6 purification Purification (Recrystallization/Chromatography) drying->purification Step 7 product This compound purification->product Final Step

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products purification_loss Loss during Purification start->purification_loss optimize_conditions Optimize Reaction Conditions (Time, Temp, Oxidant Amount) incomplete_reaction->optimize_conditions change_oxidant Use Milder/More Selective Oxidant side_products->change_oxidant optimize_purification Optimize Purification Method (Solvent, Technique) purification_loss->optimize_purification

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of Methyl 3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-(methylsulfonyl)benzoate. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential side reactions and experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the probable reaction step. The synthesis of this compound typically proceeds via one of two main routes:

  • Route A: Esterification of 3-(methylsulfonyl)benzoic acid with methanol.

  • Route B: Oxidation of a precursor, methyl 3-(methylthio)benzoate.

Issue 1: Low Yield of Final Product (Incomplete Reaction)

Question: My final yield of this compound is significantly lower than expected, and I've confirmed the presence of starting material. What could be the cause?

Answer: Low yield due to an incomplete reaction is a common issue, often stemming from equilibrium limitations or insufficient reaction time.

  • For Esterification (Route A): The Fischer esterification is a reversible reaction.[1][2] To drive the reaction towards the product, consider the following:

    • Use Excess Methanol: Employing methanol as the solvent ensures a large excess, shifting the equilibrium towards the ester.[2][3]

    • Remove Water: The formation of water as a byproduct can limit the reaction. While difficult on a lab scale for this specific reaction, using a dehydrating agent or a setup designed for water removal can help.

    • Catalyst Amount: Ensure the acid catalyst (e.g., H₂SO₄) is used in sufficient, truly catalytic amounts.[4]

  • For Oxidation (Route B): Incomplete oxidation will result in the presence of the starting sulfide (methyl 3-(methylthio)benzoate) or the intermediate sulfoxide.

    • Reaction Time & Temperature: The oxidation from sulfide to sulfoxide and then to sulfone requires specific conditions.[5] Insufficient reaction time or temperature may halt the reaction at the sulfoxide stage.

    • Oxidant Stoichiometry: Ensure at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) are used for the conversion of the sulfide to the sulfone.

Issue 2: Presence of an Unexpected Impurity Alongside the Product

Question: My analysis (TLC, NMR, or LC-MS) shows the desired product but also a significant, unidentified impurity. What are the likely side products?

Answer: The identity of the side product depends on the synthetic route.

  • For Esterification (Route A):

    • Unreacted Acid: The most common impurity is the starting material, 3-(methylsulfonyl)benzoic acid. This can be easily identified by its different polarity (Rf on TLC) and solubility. It can be removed by washing the organic layer with a mild base, such as 5% sodium carbonate solution.[1][6]

    • Ether Formation: Under strongly acidic conditions and high temperatures, methanol can dehydrate to form dimethyl ether, though this is less common under typical reflux conditions.

  • For Oxidation (Route B):

    • Methyl 3-(methylsulfinyl)benzoate (Sulfoxide): The most probable side product is the intermediate sulfoxide, resulting from incomplete oxidation.[7][8] Distinguishing between the sulfoxide and sulfone can be done using spectroscopic methods.

    • Over-oxidation Products: While the sulfone group is generally stable, harsh oxidizing conditions could potentially lead to degradation of the aromatic ring or other unwanted reactions.[7]

    • Halogenated Byproducts: If using hypohalites as the oxidant, there is a risk of electrophilic aromatic substitution, leading to a halogenated version of your product.[7]

Table 1: Troubleshooting Summary for Common Impurities

Observed IssueProbable Cause (Route)Suggested Solution
Low Rf spot on TLC, acidicUnreacted 3-(methylsulfonyl)benzoic acid (Esterification)Increase reaction time/excess methanol. Wash product with Na₂CO₃ solution.[1]
Product spot is major, but a slightly more polar spot is presentIncomplete oxidation; presence of sulfoxide (Oxidation)Increase oxidant stoichiometry or reaction time. Monitor reaction by TLC.
Multiple unexpected spotsImpure reagents or reaction decompositionVerify purity of starting materials.[9] Re-evaluate reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound? A1: Purification depends on the scale and nature of the impurities.

  • Recrystallization: If the product is a solid, recrystallization is an effective method for removing small amounts of impurities.[10][11] Ethanol is often a suitable solvent for nitro-substituted methyl benzoates and may work here.[11]

  • Column Chromatography: For mixtures that are difficult to separate, such as the sulfoxide and sulfone, silica gel column chromatography can be used.[10]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an option for purification.[6][10]

Q2: My reaction mixture turned dark brown/black during the esterification step. Is this normal? A2: Some darkening can occur when using concentrated sulfuric acid as a catalyst, especially with prolonged heating.[4] This is often due to minor decomposition or charring. As long as the desired product is being formed (monitor by TLC), the coloration is not usually a major concern and colored impurities can often be removed during workup and purification. However, excessive darkening could indicate the reaction temperature is too high.

Q3: How can I spectroscopically differentiate between the starting sulfide, the intermediate sulfoxide, and the final sulfone product? A3:

  • ¹H NMR: The methyl protons of the -SCH₃, -S(O)CH₃, and -SO₂CH₃ groups will have distinct chemical shifts. Typically, the chemical shift increases with the oxidation state of the sulfur atom.

  • ¹³C NMR: Similar to ¹H NMR, the carbon of the methyl group will show a downfield shift as the sulfur is oxidized.

  • IR Spectroscopy: The sulfone group (-SO₂-) has two characteristic strong stretching bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The sulfoxide (-S=O) group has a characteristic band around 1050 cm⁻¹.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-(methylsulfonyl)benzoic acid

This is a general procedure based on the esterification of benzoic acid.[1][6][12]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylsulfonyl)benzoic acid.

  • Reagents: Add an excess of methanol (e.g., 10-20 equivalents, which can also serve as the solvent).

  • Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the cooled mixture.[12]

  • Reaction: Heat the mixture to reflux and maintain for 1-4 hours. Monitor the reaction's progress by TLC.

  • Workup: Cool the mixture to room temperature. If necessary, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a 5% sodium carbonate solution to remove any unreacted carboxylic acid,[1][6] followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Oxidation of Methyl 3-(methylthio)benzoate

This protocol is based on general methods for oxidizing sulfides to sulfones.[5]

  • Setup: Dissolve methyl 3-(methylthio)benzoate in a suitable solvent (e.g., dichloromethane, ethyl acetate) in a round-bottom flask with a magnetic stirrer.

  • Oxidant: Cool the solution in an ice bath. Add a solution of the oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), dropwise. Use at least two molar equivalents of the oxidant.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the starting material and the intermediate sulfoxide by TLC.

  • Workup: Quench any remaining oxidant (e.g., by adding a saturated solution of sodium thiosulfate for m-CPBA). Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude sulfone by column chromatography or recrystallization.

Visualizations

SynthesisPathways cluster_A Route A: Esterification cluster_B Route B: Oxidation start_A 3-(methylsulfonyl)benzoic Acid prod_A This compound start_A->prod_A  CH₃OH, H⁺ cat.   side_A Unreacted Starting Material prod_A->side_A Reversible Reaction start_B Methyl 3-(methylthio)benzoate intermediate_B Methyl 3-(methylsulfinyl)benzoate (Sulfoxide) start_B->intermediate_B [O] prod_B This compound intermediate_B->prod_B [O] side_B Sulfoxide Impurity intermediate_B->side_B Incomplete Oxidation

Caption: Main synthesis routes and common side reactions/impurities.

TroubleshootingWorkflow decision decision action action result result start Reaction Complete, Begin Analysis check_purity TLC/NMR shows impurity? start->check_purity identify_impurity Identify Impurity check_purity->identify_impurity Yes pure_product Pure Product check_purity->pure_product No is_acid Is it unreacted carboxylic acid? identify_impurity->is_acid is_sulfoxide Is it the intermediate sulfoxide? is_acid->is_sulfoxide No wash Wash with aq. Na₂CO₃ or NaHCO₃ solution is_acid->wash Yes other_impurity Other Impurity is_sulfoxide->other_impurity No rerun Re-run reaction with more oxidant/time is_sulfoxide->rerun Yes repurify Re-purify by column chromatography or recrystallization other_impurity->repurify check_reagents Check purity of starting materials other_impurity->check_reagents wash->pure_product rerun->pure_product repurify->pure_product

Caption: A workflow for troubleshooting impurities post-synthesis.

References

Technical Support Center: Optimizing Esterification of 3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the esterification of 3-(methylsulfonyl)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the esterification of 3-(methylsulfonyl)benzoic acid?

A1: The most common method for this transformation is the Fischer-Speier esterification.[1] This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2] The alcohol, often used in excess, can also serve as the solvent.[3]

Q2: What is the optimal temperature for this reaction?

A2: The optimal temperature for Fischer esterification is typically the reflux temperature of the alcohol or solvent being used.[4] Reaction temperatures commonly range from 60–110 °C.[1] For instance, if using methanol as the alcohol, the reaction would be refluxed at approximately 65°C.[4]

Q3: What catalysts are suitable for the esterification of 3-(methylsulfonyl)benzoic acid?

A3: Strong acids are typically used as catalysts. Common choices include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[1][2]

Q4: How does the methylsulfonyl group on the benzoic acid affect the esterification reaction?

A4: The methylsulfonyl group is an electron-withdrawing group. While some studies suggest that both electron-donating and electron-withdrawing groups can undergo smooth esterification, strong electron-withdrawing groups can sometimes make the reaction more difficult.[5] However, under the right catalytic conditions, the substituent's electronic effect may not significantly hinder the reaction.[5]

Q5: How can I improve the yield of the esterification reaction?

A5: Fischer esterification is a reversible reaction, so the yield can be improved by shifting the equilibrium toward the products.[6][7] This can be achieved by:

  • Using a large excess of one of the reactants, typically the less expensive alcohol.[3][8]

  • Removing water as it is formed, for example, by using a Dean-Stark apparatus, especially when using solvents like toluene.[1][3][4]

Q6: What are potential side reactions during the esterification?

A6: While the Fischer esterification is generally a clean reaction, potential side reactions can occur, particularly at higher temperatures. With certain alcohols, dehydration to form alkenes can be a competing reaction, especially with tertiary alcohols.[9]

Q7: What is a typical reaction time for this esterification?

A7: Reaction times for Fischer esterification can vary widely, typically ranging from 1 to 10 hours.[1] It is recommended to monitor the progress of the reaction using a technique like Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.

Q8: How should the final ester product be purified?

A8: A standard aqueous work-up is typically employed to purify the ester. This involves washing the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted carboxylic acid and the acid catalyst.[4][8] This is followed by washing with a saturated sodium chloride (brine) solution, drying the organic layer with an anhydrous salt like sodium sulfate (Na₂SO₄), and finally removing the solvent under reduced pressure.[4]

Troubleshooting Guides

Issue: Low or No Product Yield

Probable Cause Recommended Solution
Equilibrium Limitation The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (this is often the most straightforward method).[3][8] Alternatively, remove the water byproduct using a Dean-Stark trap.[1][4]
Insufficient Catalyst An inadequate amount of the acid catalyst will result in a slow or stalled reaction. Ensure you are using a catalytic amount, typically 1-5 mol% of the limiting reagent.
Presence of Water Any water present in the reagents or glassware at the start of the reaction will inhibit the forward reaction.[10] It is crucial to use anhydrous reagents and properly dried glassware.
Low Reaction Temperature The reaction may not have been heated sufficiently. Ensure the reaction is maintained at the reflux temperature of the chosen alcohol or solvent.[4]
Short Reaction Time The reaction may not have been allowed to proceed long enough to reach equilibrium.[1] Monitor the reaction by TLC and continue heating until the starting carboxylic acid is no longer visible.

Issue: Product is difficult to purify

Probable Cause Recommended Solution
Incomplete Reaction A significant amount of unreacted benzoic acid remains. Refer to the troubleshooting guide for "Low or No Product Yield". Ensure a thorough wash with a sodium bicarbonate solution during workup to remove the acidic starting material.[11]
Side Reactions Unidentified impurities are present. Consider lowering the reaction temperature or using a milder catalyst. If the alcohol is prone to dehydration, consider alternative esterification methods.
Impure Starting Materials The purity of the starting 3-(methylsulfonyl)benzoic acid or the alcohol is insufficient. Purify the starting materials before performing the esterification.

Data Presentation

The following table presents hypothetical data on the effect of temperature on the yield of the esterification of 3-(methylsulfonyl)benzoic acid with methanol, assuming a constant reaction time and catalyst concentration. This illustrates the general principle of temperature optimization.

Table 1: Effect of Temperature on Product Yield

Temperature (°C) Reaction Time (hours) Yield of Methyl 3-(methylsulfonyl)benzoate (%) Observations
50465Slow conversion, significant starting material remains.
65 (Reflux)492Optimal temperature for methanol, good conversion.
80488Slight decrease in yield, potential for minor side products.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-(methylsulfonyl)benzoic acid with Methanol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-(methylsulfonyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-(methylsulfonyl)benzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20 eq).

  • Catalyst Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.[4]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with stirring.[4] Monitor the reaction progress by TLC. A typical reaction time is 1-10 hours.[1]

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.[4]

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated solution of NaHCO₃ to neutralize the acid catalyst and remove any unreacted carboxylic acid. Repeat this wash until no more gas evolution is observed.[4][11]

    • Wash the organic layer with a saturated solution of NaCl (brine).[4]

  • Drying: Dry the organic phase over anhydrous Na₂SO₄.[4]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Further Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if needed.

Visualizations

experimental_workflow Experimental Workflow for Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine Acid and Alcohol B 2. Add Catalyst A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Cool and Quench D->E Reaction Complete F 6. Solvent Removal E->F G 7. Extraction F->G H 8. Wash with NaHCO3 G->H I 9. Wash with Brine H->I J 10. Dry Organic Layer I->J K 11. Concentrate Product J->K L 12. Characterize Product K->L

Caption: Workflow for the esterification of 3-(methylsulfonyl)benzoic acid.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed q1 Is starting material present? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Are reagents anhydrous? q1->q2 No sol1 Increase time/temp Check catalyst Use excess alcohol Remove H2O a1_yes->sol1 a2_no Water Inhibition q2->a2_no No a2_yes Other issues: - Catalyst activity - Side reactions q2->a2_yes Yes sol2 Use dry reagents and glassware a2_no->sol2

Caption: Decision tree for troubleshooting low yield in esterification.

References

Technical Support Center: Synthesis of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of methyl benzoate via Fischer esterification of benzoic acid and methanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various catalysts.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of methyl benzoate, providing potential causes and solutions in a user-friendly question-and-answer format.

Low or No Product Yield

Q1: My reaction has proceeded for the recommended time, but analysis (e.g., TLC, GC) indicates a significant amount of unreacted benzoic acid. What are the likely causes?

A1: Several factors can lead to incomplete conversion in a Fischer esterification. The most common culprits are:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thereby lowering the ester yield. To drive the reaction towards the product, it is essential to remove water as it is formed or use a large excess of one of the reactants (usually methanol).[1][2]

  • Insufficient Catalyst: An inadequate amount of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or stalled reaction.[1][3] The catalyst is crucial for protonating the carbonyl group of the benzoic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[1][4]

  • Presence of Water: Any water present in the reagents (benzoic acid or methanol) or glassware at the beginning of the reaction will inhibit the forward reaction.[1][5] It is critical to use anhydrous reagents and thoroughly dried glassware.

  • Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slower reaction rate.[1]

  • Short Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.[1]

Q2: I've ensured my reagents are dry and used the appropriate amount of catalyst, but my yield is still lower than expected. How can I improve it?

A2: To improve the yield, consider the following strategies:

  • Increase the Excess of Methanol: Using a larger excess of methanol can shift the equilibrium towards the formation of methyl benzoate.[2][6]

  • Remove Water Azeotropically: If using a suitable solvent (e.g., toluene), a Dean-Stark apparatus can be used to remove water as it is formed, driving the reaction to completion.

  • Increase Reaction Time or Temperature: Prolonging the reaction time or increasing the temperature (while maintaining reflux) can help push the reaction closer to completion.[7]

  • Catalyst Choice: Consider using a different catalyst. Solid acid catalysts, for instance, can sometimes offer higher yields and easier product separation.

Q3: My final product is a solid at room temperature, not a liquid. What does this indicate?

A3: If your final product, which you expect to be methyl benzoate (a liquid at room temperature), is a solid, it is highly likely that it is predominantly unreacted benzoic acid.[1] Benzoic acid is a solid at room temperature. This suggests a very low conversion in your reaction. It is advisable to verify the identity of the solid by checking its melting point.

Catalyst-Specific Issues

Q4: I am using sulfuric acid as a catalyst and my reaction mixture has turned dark or black. What is the cause and will it affect my yield?

A4: The darkening or blackening of the reaction mixture when using concentrated sulfuric acid is often due to side reactions, such as oxidation or dehydration of the reactants, leading to the formation of "black tar".[8] Adding the sulfuric acid too quickly can create localized areas of high concentration, accelerating these unwanted side reactions.[8] This can negatively impact your yield and make purification more challenging. To avoid this, add the sulfuric acid slowly and with efficient stirring to ensure it is well-dispersed in the reaction mixture.[8]

Q5: I am using a solid acid catalyst (e.g., Amberlyst-15, Zirconia-based) and its activity has decreased after a few runs. What could be the reason and can it be regenerated?

A5: The deactivation of solid acid catalysts in esterification reactions can be caused by several factors:

  • Coke Formation: Deposition of polymeric or carbonaceous materials (coke) on the catalyst surface can block the active sites.[9]

  • Leaching of Active Sites: For some catalysts, the active species (e.g., sulfate groups in sulfated zirconia) can leach into the reaction medium, leading to a loss of activity.[10]

  • Poisoning: Certain impurities in the reactants can adsorb onto the active sites and deactivate the catalyst. For instance, nitrogen-containing compounds can neutralize the acid sites.[11] Metal ions can also deactivate the catalyst through ion exchange.[11]

  • Formation of Sulfonic Esters: In the case of sulfonic acid resins like Amberlyst-15, the formation of sulfonic esters can be a cause of deactivation.[12]

Regeneration: Many solid acid catalysts can be regenerated. The regeneration procedure depends on the cause of deactivation:

  • Solvent Washing: Washing the catalyst with a suitable solvent can remove adsorbed organic species.[11]

  • Calcination: Heating the catalyst in air (calcination) can burn off coke deposits.[10]

  • Acid Treatment: For deactivation due to ion exchange or poisoning by basic compounds, washing with a concentrated acid solution can help restore activity.[11]

Product Purification Issues

Q6: I am having trouble separating the organic and aqueous layers during the work-up. What can I do?

A6: Emulsion formation can sometimes occur during the extraction process. To break an emulsion, you can try the following:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

  • Filtration: Filtering the mixture through a pad of celite or glass wool can sometimes help to break the emulsion.

Q7: My purified methyl benzoate has a broad boiling point range during distillation. What does this suggest?

A7: A broad boiling point range indicates that your product is still impure. The impurity could be unreacted starting materials (benzoic acid or methanol) or side products. If the boiling point is lower than expected, it might be due to the presence of residual methanol or the extraction solvent. If it is higher, it could be due to unreacted benzoic acid. Re-purification, for example, by re-washing and careful redistillation, may be necessary.

Experimental Protocols

Detailed methodologies for the synthesis of methyl benzoate using different catalysts are provided below.

Protocol 1: Synthesis using Sulfuric Acid Catalyst

This is a classic and widely used method for the Fischer esterification of benzoic acid.

Materials:

  • Benzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Diethyl ether or dichloromethane (for extraction)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask, add benzoic acid and an excess of methanol.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling.[2][13]

  • Add a few boiling chips and equip the flask with a reflux condenser.

  • Heat the mixture to reflux for 1-2 hours.[4]

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add water and an organic solvent (e.g., diethyl ether) for extraction.

  • Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution (to remove unreacted benzoic acid), and finally with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purify the crude methyl benzoate by distillation.

Protocol 2: Synthesis using Amberlyst-15 Catalyst

Amberlyst-15 is a strongly acidic ion-exchange resin that can be used as a heterogeneous catalyst.

Materials:

  • Benzoic acid

  • Methanol

  • Amberlyst-15 resin

  • Organic solvent (e.g., toluene for azeotropic removal of water, optional)

Procedure:

  • In a round-bottom flask, combine benzoic acid, methanol, and Amberlyst-15 catalyst.

  • If desired, add an appropriate solvent for azeotropic water removal and attach a Dean-Stark apparatus.

  • Heat the mixture to reflux with vigorous stirring for the desired reaction time.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with methanol, dried, and reused.[14]

  • Remove the excess methanol and solvent (if used) from the filtrate by rotary evaporation.

  • The resulting crude methyl benzoate can be further purified by distillation if necessary.

Protocol 3: Synthesis using Zirconia-based Solid Acid Catalyst

Zirconia-based solid acids are robust heterogeneous catalysts for esterification.

Materials:

  • Benzoic acid

  • Methanol

  • Zirconia-based catalyst (e.g., sulfated zirconia)

Procedure:

  • Activate the zirconia-based catalyst by heating it under vacuum or in a stream of dry air at a specified temperature.

  • In a round-bottom flask, add the activated catalyst, benzoic acid, and methanol.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction by taking aliquots and analyzing them by GC or HPLC.

  • Once the reaction reaches the desired conversion, cool the mixture.

  • Separate the catalyst by filtration. The catalyst can be regenerated by washing and recalcination.[10]

  • Isolate the methyl benzoate from the filtrate by removing the excess methanol under reduced pressure.

  • Purify the product by vacuum distillation.

Data Presentation: Catalyst Performance Comparison

The following table summarizes typical reaction conditions and yields for different catalysts used in the synthesis of methyl benzoate.

CatalystCatalyst LoadingMolar Ratio (Methanol:Benzoic Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid 15% of benzoic acid mass3:1804>90[7]
p-Toluenesulfonic Acid 15 wt% of benzoic acid1.4-1.6:195-1052-3High[15]
Amberlyst-15 VariesVariesRefluxVariesup to 97[16]
Zr/Ti Solid Acid 0.027 g for 0.27 g benzoic acidExcess12024High[17]
Sulfated Zirconia 0.125–0.5 wt% to acidVaries60598–100[18]

Visualizations

Experimental Workflow for Methyl Benzoate Synthesis

The following diagram illustrates a general experimental workflow for the synthesis of methyl benzoate using an acid catalyst.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification reactants 1. Mix Reactants (Benzoic Acid, Methanol) catalyst 2. Add Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Reflux (Heat to boiling) catalyst->reflux extraction 4. Extraction (Separate product) reflux->extraction Cool down washing 5. Washing (Remove impurities) extraction->washing drying 6. Drying (Remove water) washing->drying purification 7. Purification (Distillation) drying->purification product Pure Methyl Benzoate purification->product

Caption: General experimental workflow for methyl benzoate synthesis.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low yields in methyl benzoate synthesis.

troubleshooting_low_yield start Low Yield of Methyl Benzoate check_reagents Check Reagents & Glassware for Water Content start->check_reagents check_catalyst Verify Catalyst Amount & Activity start->check_catalyst check_conditions Review Reaction Conditions (Time, Temp) start->check_conditions check_workup Evaluate Work-up Procedure start->check_workup solution_reagents Use Anhydrous Reagents & Dry Glassware check_reagents->solution_reagents Water Present solution_catalyst Increase Catalyst Loading or Use Fresh Catalyst check_catalyst->solution_catalyst Insufficient/Inactive solution_conditions Increase Reaction Time/ Temperature or Remove Water check_conditions->solution_conditions Suboptimal solution_workup Optimize Extraction & Washing Steps check_workup->solution_workup Losses Occurring

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Nitrated Methyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of impurities from the nitration of methyl benzoate derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found after the nitration of methyl benzoate?

A1: The nitration of methyl benzoate predominantly yields the meta isomer, methyl 3-nitrobenzoate. However, several impurities are commonly formed, including:

  • Ortho and Para Isomers: Small quantities of methyl 2-nitrobenzoate and methyl 4-nitrobenzoate are often produced.[1]

  • Dinitrated Products: Over-nitration, which can occur at elevated temperatures or with prolonged reaction times, leads to the formation of dinitrated methyl benzoate derivatives.[1]

  • Unreacted Starting Material: Incomplete reaction can result in residual methyl benzoate.[1]

  • Acidic Residues: Traces of the strong acids (sulfuric and nitric acid) used in the nitrating mixture may remain in the crude product.[1]

Q2: What is the most effective and common method for purifying the crude product?

A2: Recrystallization is the most widely used and effective technique for purifying crude methyl 3-nitrobenzoate.[1][2] The choice of solvent is crucial for successful purification.

Q3: Which solvents are recommended for the recrystallization of methyl 3-nitrobenzoate?

A3: The two most commonly recommended solvent systems are:

  • Methanol: The crude product can be effectively recrystallized from hot methanol.[1]

  • Ethanol/Water Mixture: A mixture of hot ethanol and water is also an excellent choice for recrystallization.[1][2]

Q4: What is the expected melting point of pure methyl 3-nitrobenzoate?

A4: Pure methyl 3-nitrobenzoate has a sharp melting point in the range of 78-80 °C.[3][4][5] A melting point that is significantly lower or has a broad range is indicative of impurities.[1]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of nitrated methyl benzoate derivatives.

Problem 1: The crude product is oily and fails to solidify.

  • Possible Cause: The presence of significant amounts of impurities, particularly unreacted methyl benzoate and ortho/para isomers, can lower the melting point of the mixture, causing it to appear as an oil.[1] Insufficient cooling during the nitration reaction can also lead to the formation of oily byproducts.[1]

  • Solution:

    • Ensure the reaction mixture is poured over a sufficient amount of crushed ice with vigorous stirring to promote rapid precipitation of the solid product.[2][6]

    • If the product remains oily, try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the air-liquid interface.

    • If crystallization is still not achieved, proceed with a work-up and attempt purification via recrystallization, as the impurities will be removed in the process, allowing the purified product to crystallize upon cooling.

Problem 2: The yield of the purified product is low.

  • Possible Cause:

    • Incomplete Reaction: The nitration reaction may not have proceeded to completion.

    • Loss During Work-up: Product can be lost during transfers, filtration, and washing steps.[7]

    • Excessive Solvent in Recrystallization: Using too much hot solvent will cause a significant amount of the product to remain dissolved in the mother liquor upon cooling, leading to a lower recovery of crystals.[1][7]

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

    • Careful Handling: Minimize the number of transfers and ensure all equipment is rinsed with the mother liquor to collect any residual product.

    • Minimal Solvent: During recrystallization, add the hot solvent portion-wise until the crude product just dissolves to avoid using an excess.

Problem 3: The melting point of the recrystallized product is low and has a broad range.

  • Possible Cause: The product is still impure. This can happen if the impurities have similar solubility to the desired product in the chosen recrystallization solvent, leading to their co-crystallization.[1]

  • Solution:

    • Second Recrystallization: Perform a second recrystallization, which will further purify the product.

    • Solvent System Optimization: If the melting point does not improve, consider using an alternative solvent system for the subsequent recrystallization.

    • Washing: Ensure the filtered crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

Problem 4: The product is yellow, not white.

  • Possible Cause: The yellow coloration is often due to the presence of dinitrated byproducts or other colored impurities.

  • Solution:

    • Controlled Reaction Temperature: Carefully control the temperature during the nitration reaction, keeping it below 15°C, to minimize the formation of dinitrated products.[8]

    • Recrystallization: The recrystallization process is generally effective at removing these colored impurities, yielding a white or pale-yellow crystalline product.

Data Presentation

The following table summarizes the expected outcomes of a successful purification of methyl 3-nitrobenzoate by recrystallization.

ParameterCrude ProductPurified Product
Appearance Pale yellow solid, may be oilyWhite to pale-yellow crystalline solid
Melting Point Lower than 78°C with a broad rangeSharp range, typically 78-80°C[3][4][5]
Purity (Typical) 70-80%[9]>98%
Yield (Typical) -50-75% (after recrystallization)

Experimental Protocols

Protocol 1: Recrystallization of Crude Methyl 3-Nitrobenzoate from Methanol
  • Dissolution: Transfer the crude methyl 3-nitrobenzoate to a clean Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[1] If necessary, add more hot methanol dropwise to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize the formation of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.[1]

  • Drying: Allow the crystals to air-dry completely on the filter paper or in a desiccator before measuring the final mass and melting point.

Protocol 2: Recrystallization of Crude Methyl 3-Nitrobenzoate from an Ethanol/Water Mixture
  • Dissolution: Place the crude product in a conical flask and add a small volume of distilled water. Heat the mixture to just below its boiling point. The methyl 3-nitrobenzoate will likely melt into an oily substance.[2]

  • Solvent Addition: While keeping the mixture hot, slowly add hot ethanol dropwise until the oily substance just dissolves to form a clear solution.[2]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to complete the crystallization process.[2]

  • Isolation and Washing: Isolate the purified crystals by vacuum filtration and wash them with a small amount of ice-cold water.[2]

  • Drying: Dry the crystals thoroughly before characterization.

Mandatory Visualization

Troubleshooting_Workflow start Crude Product Obtained check_solid Is the product a solid? start->check_solid oily_product Troubleshooting: Oily Product check_solid->oily_product No recrystallize Perform Recrystallization check_solid->recrystallize Yes oily_product->recrystallize Follow troubleshooting steps measure_mp Measure Melting Point recrystallize->measure_mp check_mp Is MP sharp and near 78-80°C? measure_mp->check_mp impure_product Troubleshooting: Low/Broad MP check_mp->impure_product No assess_yield Assess Yield check_mp->assess_yield Yes impure_product->recrystallize Repeat Recrystallization check_yield Is yield acceptable? assess_yield->check_yield low_yield Troubleshooting: Low Yield check_yield->low_yield No final_product Pure Product Obtained check_yield->final_product Yes low_yield->final_product Review protocol for future experiments

Caption: Troubleshooting workflow for the purification of nitrated methyl benzoate derivatives.

References

"Troubleshooting low conversion rates in sulfone oxidation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in sulfone oxidation reactions.

Troubleshooting Guides

Issue: Low or No Conversion of Sulfide to Sulfone

Low or no conversion of the starting sulfide material is a common issue in sulfone oxidation. This guide provides a systematic approach to troubleshooting this problem.

Possible Causes and Solutions

  • Inactive Oxidant: The oxidizing agent may have degraded or is of insufficient purity.

    • Solution: Use a fresh batch of the oxidant. If using hydrogen peroxide, verify its concentration. Consider alternative oxidants if the substrate is incompatible with the current choice.

  • Catalyst Inactivity: The catalyst may be poisoned, degraded, or not suitable for the specific substrate.

    • Solution:

      • Ensure the catalyst is fresh and has been stored correctly.

      • If using a heterogeneous catalyst, ensure it is properly dispersed in the reaction mixture.

      • Consider screening different catalysts. For example, while tantalum carbide can catalyze the oxidation of sulfides to sulfoxides, niobium carbide is more efficient for obtaining sulfones.[1]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact conversion rates.

    • Solution:

      • Temperature: Gradually increase the reaction temperature. Some oxidations show a significant increase in yield with a modest temperature rise.[2]

      • Solvent: The choice of solvent can affect the solubility of the substrate and the efficacy of the oxidant.[3] Experiment with different solvents to find the optimal one for your system.

      • Reaction Time: Monitor the reaction progress over a longer period to ensure it has gone to completion.

  • Substrate-Related Issues: Steric hindrance or the electronic properties of the substrate can affect its reactivity.

    • Solution: Substrates that are sterically hindered or electron-rich may exhibit lower reactivity.[3] In such cases, a more potent oxidizing system or a more active catalyst may be required.

Troubleshooting Workflow

G start Low/No Conversion check_oxidant Check Oxidant Activity start->check_oxidant check_catalyst Evaluate Catalyst check_oxidant->check_catalyst Oxidant OK solution_found Problem Solved check_oxidant->solution_found Oxidant Inactive optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst OK check_catalyst->solution_found Catalyst Inactive substrate_issue Consider Substrate Reactivity optimize_conditions->substrate_issue No Improvement optimize_conditions->solution_found Improvement Seen substrate_issue->solution_found Modify Strategy

Troubleshooting workflow for low sulfone conversion.
Issue: Formation of Sulfoxide as the Main Product

In many cases, the oxidation stops at the sulfoxide stage, leading to low yields of the desired sulfone.

Possible Causes and Solutions

  • Insufficient Oxidant: The stoichiometry of the oxidant may be insufficient to drive the reaction to the sulfone.

    • Solution: Increase the molar equivalents of the oxidizing agent. Careful optimization is needed to avoid over-oxidation and byproduct formation.[4]

  • Reaction Conditions Favoring Sulfoxide: The chosen reaction conditions (temperature, catalyst) may be more selective for sulfoxide formation.

    • Solution:

      • Increase the reaction temperature or prolong the reaction time.[1]

      • Switch to a catalyst known to favor sulfone formation. For instance, niobium carbide is more effective than tantalum carbide for synthesizing sulfones.[1]

  • Nature of the Oxidizing Agent: Some oxidants are milder and may selectively produce sulfoxides.

    • Solution: Employ a stronger oxidizing system. For example, using urea-hydrogen peroxide with phthalic anhydride can directly yield sulfones without significant sulfoxide formation.[1]

Decision Tree for Sulfoxide Over-oxidation

G start Sulfoxide is Main Product increase_oxidant Increase Oxidant Equivalents start->increase_oxidant modify_conditions Modify Reaction Conditions (Temp, Time) increase_oxidant->modify_conditions No/Minor Improvement sulfone_yield_improves Sulfone Yield Improves increase_oxidant->sulfone_yield_improves Improvement change_catalyst Change Catalyst modify_conditions->change_catalyst No/Minor Improvement modify_conditions->sulfone_yield_improves Improvement change_oxidant Use Stronger Oxidant change_catalyst->change_oxidant No/Minor Improvement change_catalyst->sulfone_yield_improves Improvement change_oxidant->sulfone_yield_improves

Decision tree for addressing sulfoxide formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common and environmentally friendly oxidants for sulfone synthesis?

A1: Hydrogen peroxide (H₂O₂) is widely regarded as a "green" oxidant because it is inexpensive, readily available, has a high active oxygen content, and its only byproduct is water.[2][3] Using H₂O₂ in combination with a suitable catalyst is a common and environmentally benign method for sulfone synthesis.[5] Other options include using O₂/air as the terminal oxidant.[1]

Q2: How can I avoid the formation of byproducts like sulfonic and sulfinic acids?

A2: The formation of acidic byproducts can sometimes occur, especially with certain oxidizing agents like hypohalites.[6] To minimize these side reactions, it is crucial to carefully control the reaction conditions, particularly the stoichiometry of the oxidant and the reaction temperature.[7] Using highly selective catalytic systems can also help in avoiding the formation of unwanted byproducts.

Q3: Can the catalyst be recovered and reused?

A3: Yes, many catalytic systems for sulfone oxidation are designed for reusability. For instance, heterogeneous catalysts like tantalum carbide, niobium carbide, and silica-based tungstate can be easily recovered and reused without a significant loss of activity.[1] This is a key aspect of developing sustainable and cost-effective synthetic protocols.

Q4: What is the typical reaction time for sulfide to sulfone oxidation?

A4: Reaction times can vary significantly depending on the substrate, oxidant, catalyst, and reaction conditions. Some highly efficient systems can achieve complete conversion in as little as 25-100 minutes, while others may require several hours.[8][9] It is essential to monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Data Presentation

Table 1: Comparison of Catalytic Systems for Sulfone Oxidation

CatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Niobium Carbide30% H₂O₂Not specifiedNot specifiedNot specifiedHigh[1]
Tantalum Carbide30% H₂O₂Not specifiedNot specifiedNot specifiedHigh (for sulfoxide)[1]
Silica-based Tungstate30% H₂O₂Not specifiedRoom TempNot specifiedGood to Excellent[1]
TiO₂H₂O₂Not specifiedNot specifiedNot specified80-98[5]
MoO₂Cl₂H₂O₂Not specifiedNot specified6-11Good to Excellent[8]
PAMAM-G1-PMo30% H₂O₂95% EtOH302>90[2]

Experimental Protocols

General Protocol for Sulfide Oxidation using H₂O₂ and a Heterogeneous Catalyst

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the sulfide (1 mmol), the heterogeneous catalyst (e.g., 1-5 mol%), and the chosen solvent.

  • Addition of Oxidant: Slowly add the required equivalents of hydrogen peroxide (30% aqueous solution) to the reaction mixture at room temperature. The addition should be dropwise to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, filter off the heterogeneous catalyst. The catalyst can be washed, dried, and stored for reuse.

  • Product Isolation: Extract the filtrate with a suitable organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure sulfone.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation setup 1. Combine Sulfide, Catalyst & Solvent add_oxidant 2. Add H₂O₂ Dropwise setup->add_oxidant stir 3. Stir at Desired Temperature add_oxidant->stir monitor 4. Monitor by TLC/GC stir->monitor filter 5. Filter Catalyst monitor->filter Reaction Complete extract 6. Extract with Organic Solvent filter->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify Product dry->purify

References

Technical Support Center: Isolating Methyl 3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedure of Methyl 3-(methylsulfonyl)benzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isolation and purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Precipitation of Product The product may be too soluble in the current solvent system.Try adding a non-polar solvent like hexanes or heptanes to induce precipitation. Cooling the solution in an ice bath can also help.
The concentration of the product in the solution is too low.Reduce the volume of the solvent by rotary evaporation to increase the concentration of the product.
Oily Product Instead of Solid Impurities are present, leading to a melting point depression.Wash the crude product with a cold, non-polar solvent to remove low-polarity impurities. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be necessary.[1]
Residual solvent is trapped in the product.Dry the product under high vacuum for an extended period to remove any remaining solvent.
Poor Separation During Extraction An emulsion has formed between the organic and aqueous layers.Add a small amount of brine (saturated NaCl solution) to break the emulsion.[2] Gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation.[2]
The densities of the organic and aqueous layers are too similar.Add a solvent with a significantly different density (e.g., a denser solvent like dichloromethane or a less dense solvent like diethyl ether) to the organic layer.
Product Contaminated with Starting Material Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion before starting the work-up.
Inefficient extraction of the product.Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous layer.
Final Product is Discolored Presence of colored impurities.Treat the solution of the crude product with activated charcoal before filtration and recrystallization.
Thermal decomposition.Avoid excessive heat during solvent removal and drying.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for isolating this compound?

A typical procedure involves quenching the reaction mixture, followed by extraction, washing, drying, and purification. A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: What solvents are recommended for the extraction of this compound?

Ethyl acetate is a commonly used solvent for extracting compounds of moderate polarity like this compound. Dichloromethane can also be used.

Q3: My compound seems to be water-soluble. How can I improve my extraction efficiency?

If your compound shows some water solubility, "salting out" can be effective. This involves adding a saturated solution of sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic compound in the aqueous phase, thus promoting its transfer to the organic layer.[3]

Q4: What techniques can be used to purify the crude this compound?

Recrystallization is a common and effective method for purifying solid organic compounds.[4] A solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Column chromatography using silica gel can also be employed for purification.[5]

Q5: How can I confirm the purity of my final product?

The purity of this compound can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by determining its melting point. The structure can be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols

Standard Work-up and Purification Protocol
  • Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

    • Water.

    • Saturated aqueous sodium chloride (brine) solution (to aid in drying).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

    • Column Chromatography: If recrystallization is not sufficient, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Work-up Procedure Workflow

Workup_Procedure cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction_mixture Reaction Mixture quench Quench (Ice Water) reaction_mixture->quench Cool extraction Extraction (Ethyl Acetate) quench->extraction wash Wash (Aq. NaHCO3, H2O, Brine) extraction->wash dry Dry (Na2SO4) wash->dry evaporation Solvent Removal (Rotary Evaporator) dry->evaporation purification_choice Purification Method evaporation->purification_choice recrystallization Recrystallization (Ethyl Acetate/Hexanes) purification_choice->recrystallization High Purity Crude column_chromatography Column Chromatography (Silica Gel) purification_choice->column_chromatography Low Purity Crude pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for the isolation and purification of this compound.

References

"Minimizing byproduct formation in Friedel-Crafts acylation of sulfones"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedel-Crafts Acylation of Sulfones. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of acylating aromatic sulfones. The strongly deactivating nature of the sulfone group presents unique challenges in this classic electrophilic aromatic substitution reaction. This guide aims to equip you with the knowledge to minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, offering targeted solutions to common problems.

Issue 1: Low or No Conversion of the Starting Sulfone

Q1: My Friedel-Crafts acylation of a diaryl sulfone is not proceeding, or the conversion is very low. What are the likely causes and how can I address this?

A1: Low or no conversion in the acylation of sulfones is a common issue due to the electron-withdrawing nature of the sulfone group, which deactivates the aromatic ring towards electrophilic attack. Here are the primary causes and troubleshooting steps:

  • Insufficient Catalyst Activity: Lewis acids like aluminum chloride (AlCl₃) are highly susceptible to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acids.

  • Inadequate Catalyst Loading: The product, an acylsulfone, can form a complex with the Lewis acid, rendering it inactive.

    • Solution: A stoichiometric amount (or even an excess) of the Lewis acid is often necessary. Start with at least 1.1 to 1.5 equivalents of the Lewis acid per mole of the acylating agent. For particularly deactivated sulfones, increasing the stoichiometry to 2.0-3.0 equivalents may be required.

  • Low Reaction Temperature: The high activation energy for the acylation of deactivated rings may not be overcome at low temperatures.

    • Solution: Gradually increase the reaction temperature. While some Friedel-Crafts reactions are run at 0°C to room temperature, acylating sulfones may require elevated temperatures (e.g., 50-80°C or even higher). Monitor the reaction closely for the formation of byproducts at higher temperatures.

  • Choice of Lewis Acid: A stronger Lewis acid might be necessary to activate the acylating agent sufficiently to react with the deactivated sulfone ring.

    • Solution: If AlCl₃ is ineffective, consider using a more potent Lewis acid like trifluoromethanesulfonic acid (triflic acid, TfOH) or a superacid system.[1]

Issue 2: Formation of Multiple Products and Isomers

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity and minimize the formation of isomers?

A2: The formation of multiple isomers is a common challenge, especially with substituted diaryl sulfones. The directing effect of the sulfone group and any other substituents on the aromatic rings will dictate the position of acylation.

  • Understanding Directing Effects: The sulfone group is a meta-director. If other substituents are present, their directing effects must also be considered.

    • Solution: Carefully analyze the electronic and steric effects of all substituents on your sulfone substrate to predict the most likely site of acylation.

  • Reaction Conditions: Temperature and the choice of Lewis acid can influence the kinetic versus thermodynamic product distribution.

    • Solution:

      • Temperature: Lowering the reaction temperature may favor the formation of the kinetically controlled product.

      • Lewis Acid: Milder Lewis acids, if effective in promoting the reaction, may offer higher regioselectivity. Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) to assess the impact on isomer distribution.

  • Steric Hindrance: Bulky acylating agents or substituents near the desired reaction site can lead to acylation at less sterically hindered positions.

    • Solution: If possible, consider using a less bulky acylating agent.

Issue 3: Byproduct Formation from Side Reactions

Q3: Besides isomeric products, what other byproducts should I be aware of, and how can I minimize them?

A3: Several side reactions can lead to the formation of unwanted byproducts:

  • Dealkylation or Rearrangement of Acyl Chain: While less common than in Friedel-Crafts alkylation, rearrangement of the acyl group can occur under harsh conditions.

    • Solution: Use the mildest possible reaction conditions (temperature and Lewis acid strength) that still afford a reasonable reaction rate.

  • Reaction with Solvent: Some solvents can participate in the Friedel-Crafts reaction.

    • Solution: Choose an inert solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂). Nitrobenzene is a classic solvent for reactions with deactivated substrates but can be difficult to remove.

  • Sulfonylation: In some cases, side reactions involving the sulfonyl group itself can occur, particularly at high temperatures with strong acids.

    • Solution: Careful control of reaction temperature and time is crucial.

Quantitative Data Summary

The following tables summarize quantitative data from the literature on the Friedel-Crafts acylation and related reactions of sulfones and other deactivated aromatic compounds. This data can help guide your experimental design and optimization.

Table 1: Triflic Acid-Catalyzed Friedel-Crafts Sulfonylation of Arenes with Aryl Sulfonyl Chlorides [1]

EntryAreneSulfonyl ChlorideProductYield (%)
1Toluene4-Methylbenzenesulfonyl chloride4,4'-Dimethyl-diphenyl sulfone95
2Anisole4-Methylbenzenesulfonyl chloride4-Methoxy-4'-methyl-diphenyl sulfone92
3TolueneBenzenesulfonyl chloride4-Methyl-diphenyl sulfone93
4AnisoleBenzenesulfonyl chloride4-Methoxy-diphenyl sulfone90
5Toluene4-Chlorobenzenesulfonyl chloride4-Chloro-4'-methyl-diphenyl sulfone89

General reaction conditions: Arene (4 eq), Sulfonyl chloride (1 mmol), TfOH (20 mol%) at 160 °C for 24 h.

Table 2: Synthesis of 4,4'-Dichlorodiphenyl Sulfone [2]

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Thionyl chlorideChlorobenzeneAlCl₃Chlorobenzene20-301-2>90>99.2

The process involves a Friedel-Crafts reaction followed by an oxidation step.

Detailed Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of a Deactivated Aromatic Sulfone

This protocol provides a general starting point for the acylation of a diaryl sulfone. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • Diaryl sulfone

  • Acyl chloride or anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (nitrogen or argon), and a dropping funnel.

  • Catalyst Suspension: To the flask, add the diaryl sulfone (1.0 eq) and anhydrous DCM. Cool the mixture to 0°C in an ice bath. Carefully add anhydrous AlCl₃ (1.5 - 2.5 eq) in portions to the stirred suspension.

  • Addition of Acylating Agent: Add the acyl chloride or anhydride (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-24 hours. The reaction progress should be monitored by TLC or LC-MS. If no reaction is observed, the temperature can be gradually increased.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 4,4'-Dichlorodiphenyl Sulfone via Friedel-Crafts Reaction and Oxidation [2]

This protocol describes a two-step synthesis of 4,4'-dichlorodiphenyl sulfone.

Step 1: Friedel-Crafts Reaction

  • Under the action of a catalyst (anhydrous aluminum trichloride), react thionyl chloride with chlorobenzene. The reaction temperature is maintained at 20-30°C for 1-2 hours.

  • After the reaction, cool and hydrolyze the reaction mixture.

  • Heat to dissolve the product, then cool to allow for crystallization.

  • Filter to obtain 4,4'-dichlorodiphenyl sulfoxide.

Step 2: Oxidation

  • Dissolve the 4,4'-dichlorodiphenyl sulfoxide in glacial acetic acid.

  • Add hydrogen peroxide and carry out the oxidation reaction at 60-80°C for 1-2 hours.

  • After the reaction is complete, cool the mixture and filter to obtain the final product, 4,4'-dichlorodiphenyl sulfone.

Visualizing Workflows and Mechanisms

Diagram 1: General Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation of Sulfones

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Reactivity Start Low or No Product Yield Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Substrate Assess Substrate Reactivity Start->Check_Substrate Moisture Moisture Contamination? Check_Catalyst->Moisture Stoichiometry Insufficient Catalyst? Check_Catalyst->Stoichiometry Temperature Temperature Too Low? Check_Conditions->Temperature Lewis_Acid Lewis Acid Too Weak? Check_Conditions->Lewis_Acid Deactivation Strongly Deactivated Sulfone? Check_Substrate->Deactivation Use_Anhydrous Use Anhydrous Conditions & Fresh Catalyst Moisture->Use_Anhydrous Yes Increase_Equivalents Increase Lewis Acid Equivalents (e.g., 1.5-3.0 eq) Stoichiometry->Increase_Equivalents Yes Increase_Temp Gradually Increase Temperature Temperature->Increase_Temp Yes Stronger_LA Use Stronger Lewis Acid (e.g., TfOH) Lewis_Acid->Stronger_LA Yes Alternative_Route Consider Alternative Synthetic Route Deactivation->Alternative_Route Yes

Caption: Troubleshooting workflow for low product yield.

Diagram 2: Logical Relationship for Minimizing Isomer Formation

Isomer_Minimization Goal Goal: Minimize Isomer Formation Factors Factors Influencing Regioselectivity Temperature Lewis Acid Choice Steric Hindrance Goal->Factors Solutions Potential Solutions Lower Reaction Temperature Screen Milder Lewis Acids Use Less Bulky Acylating Agent Factors:f0->Solutions:s0 Factors:f1->Solutions:s1 Factors:f2->Solutions:s2

Caption: Key factors and solutions for controlling regioselectivity.

Diagram 3: Experimental Workflow for Friedel-Crafts Acylation of a Sulfone

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Anhydrous Conditions) Start->Reaction_Setup Reagent_Addition Reagent Addition (Sulfone, Lewis Acid, Acylating Agent) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for Friedel-Crafts acylation.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectra of Methyl (Methylsulfonyl)benzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the proton (¹H) NMR spectral data for Methyl 3-(methylsulfonyl)benzoate and its structural isomers, Methyl 2-(methylsulfonyl)benzoate and Methyl 4-(methylsulfonyl)benzoate. A comprehensive, directly comparable dataset from a single source under identical experimental conditions could not be located in the available literature. However, this guide compiles and presents the most relevant available data to facilitate a comparative understanding.

Data Presentation: ¹H NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm), splitting patterns, and integration values for the protons of this compound and its isomers are summarized in the table below. It is important to note that the data for this compound is partially incomplete as the signal for the methylsulfonyl group was not reported in the cited source. Data for the 2- and 4-isomers remains largely uncharacterized in the readily accessible literature.

CompoundProton AssignmentChemical Shift (δ) in ppmSplitting PatternCoupling Constant (J) in HzIntegration
This compound Aromatic H8.15s-1H
Aromatic H7.98m-1H
Aromatic H7.68d8.01H
Aromatic H7.30-7.37m-1H
Ester Methyl (O-CH₃)3.91s-3H
Sulfonyl Methyl (S-CH₃)Not Reported--3H
Methyl 2-(methylsulfonyl)benzoate All ProtonsData Not Available---
Methyl 4-(methylsulfonyl)benzoate All ProtonsData Not Available---

Experimental Protocols

The following provides a generalized experimental protocol for acquiring a high-resolution ¹H NMR spectrum for aromatic compounds such as this compound.

1. Sample Preparation:

  • Approximately 5-10 mg of the purified solid sample is accurately weighed and transferred into a clean, dry 5 mm NMR tube.

  • The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

  • The NMR tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

2. NMR Spectrometer Setup and Data Acquisition:

  • The prepared NMR tube is placed in the spectrometer's autosampler or manually inserted into the probe.

  • The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

  • The magnetic field is shimmed to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved signals.

  • A standard one-dimensional ¹H NMR experiment is performed using a pre-defined pulse sequence.

  • Key acquisition parameters such as the spectral width, acquisition time, and relaxation delay are set appropriately for the compound being analyzed.

  • To enhance the signal-to-noise ratio, a number of scans (typically ranging from 8 to 64) are acquired and averaged.

3. Data Processing:

  • The acquired Free Induction Decay (FID) signal is processed using a Fourier transform to convert it from the time domain to the frequency domain, resulting in the NMR spectrum.

  • The spectrum is then phased to ensure that all peaks have the correct absorptive shape.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shift axis is calibrated by setting the peak of the internal standard (TMS) to 0.00 ppm.

  • The integral of each signal is calculated to determine the relative number of protons it represents.

  • The splitting patterns (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J) are analyzed to deduce the connectivity of the protons in the molecule.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound, with the protons labeled to correspond with the available ¹H NMR spectral data.

Caption: Structure of this compound with proton assignments.

A Comparative Analysis of 13C NMR Chemical Shifts for Methyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle electronic effects of substituents on aromatic rings is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers a powerful tool for elucidating these effects. This guide provides a comparative analysis of the 13C NMR chemical shifts for Methyl 3-(methylsulfonyl)benzoate and its structural analogs, supported by experimental data and protocols.

Due to the limited availability of public experimental 13C NMR data for this compound, this guide utilizes the spectral data for its positional isomer, Methyl 4-(methylsulfonyl)benzoate, to illustrate the impact of the electron-withdrawing methylsulfonyl group. This is compared with methyl benzoate, representing the unsubstituted parent compound, and derivatives bearing a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) at the meta-position.

Comparative 13C NMR Chemical Shift Data

The following table summarizes the experimental 13C NMR chemical shifts for Methyl 4-(methylsulfonyl)benzoate and selected analogs. The data highlights how different substituents influence the electron density, and thus the chemical shifts, of the carbons in the benzene ring.

CompoundC1 (ipso-COOCH3)C2, C6C3, C5C4 (ipso-X)C=OO-CH3SO2-CH3Reference Solvent
Methyl Benzoate130.4129.4128.8132.6166.751.7-CDCl3
Methyl 3-aminobenzoate131.7118.4, 114.9129.3149.2168.3--DMSO-d6[1]
Methyl 3-nitrobenzoate131.7124.3, 127.2129.5148.1164.752.6-CDCl3
Methyl 4-(methylsulfonyl)benzoate135.0 (est.)130.0 (est.)128.0 (est.)144.0 (est.)165.5 (est.)52.5 (est.)44.5 (est.)Chloroform-d

Note: The chemical shifts for Methyl 4-(methylsulfonyl)benzoate are estimated from the spectrum available on SpectraBase and may not be precise. The numbering of the aromatic carbons is based on standard IUPAC nomenclature.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized protocol for the acquisition of 13C NMR spectra for small organic molecules.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid sample. For liquid samples, use a micropipette to measure a similar amount.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]

  • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid in dissolution.

  • Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. The solvent height should be approximately 4-5 cm.[2]

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.[2]

  • Tune and match the probe for the 13C nucleus to maximize signal sensitivity.[2]

  • Set the acquisition parameters. For a standard proton-decoupled 13C NMR spectrum, typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

    • Number of scans: This will vary depending on the sample concentration and the desired signal-to-noise ratio. It can range from several hundred to several thousand scans.

  • Initiate data acquisition.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

  • Integrate the peaks if quantitative analysis is required (note that standard 13C NMR is not inherently quantitative without specific parameter adjustments).

  • Perform peak picking to identify the chemical shifts of each signal.

Substituent Effects on 13C NMR Chemical Shifts

The electronic properties of the substituent at the meta or para position significantly influence the chemical shifts of the aromatic carbons. The diagram below illustrates the logical relationship between the substituent's nature and the expected upfield or downfield shifts in the 13C NMR spectrum.

Substituent_Effects cluster_substituent Substituent (X) cluster_effect Electronic Effect cluster_shift 13C NMR Chemical Shift EDG Electron-Donating Group (e.g., -NH2) Shielding Increased Electron Density (Shielding) EDG->Shielding EWG Electron-Withdrawing Group (e.g., -SO2CH3, -NO2) Deshielding Decreased Electron Density (Deshielding) EWG->Deshielding Upfield Upfield Shift (Lower ppm) Shielding->Upfield Downfield Downfield Shift (Higher ppm) Deshielding->Downfield

Caption: Logical flow of substituent electronic effects on 13C NMR chemical shifts.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable insights into molecular weight and structure through fragmentation analysis. This guide offers a detailed comparison of the predicted mass spectrometry fragmentation pattern of Methyl 3-(methylsulfonyl)benzoate against known fragmentation behaviors of analogous structures, supported by established principles of mass spectrometry.

Predicted Fragmentation Profile of this compound

The structure of this compound suggests several likely fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID). The initial ionization would produce a molecular ion ([M]•+). Subsequent fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions.

Key predicted fragmentation pathways include:

  • Loss of the methoxy group (-OCH3): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

  • Loss of the methyl group from the sulfonyl moiety (-CH3): Cleavage of the S-CH3 bond.

  • Loss of the entire methylsulfonyl group (-SO2CH3): Fragmentation of the C-S bond connecting the sulfonyl group to the aromatic ring.

  • Cleavage of the ester group: Loss of the carbomethoxy group (-COOCH3).

  • Aromatic ring fragmentation: Subsequent fragmentation of the benzene ring, although typically less favored.

Comparative Fragmentation Analysis

To substantiate these predictions, we can compare them with the documented fragmentation patterns of analogous molecules.

CompoundKey Fragments (m/z)InterpretationReference
Methyl Benzoate 136 (M•+), 105, 77The base peak at m/z 105 corresponds to the loss of the methoxy radical (•OCH3), forming the benzoyl cation. The peak at m/z 77 results from the subsequent loss of carbon monoxide (CO) to form the phenyl cation.[1][2]
Methyl 3-methylbenzoate 150 (M•+), 119, 91Similar to methyl benzoate, the loss of the methoxy radical gives the m/z 119 fragment. The peak at m/z 91 corresponds to the tropylium ion, a common fragment for toluene derivatives.[3]
General Ester Fragmentation [M-OR]+, [M-R]+Esters commonly fragment via cleavage of the bond next to the carbonyl group, resulting in the loss of the alkoxy group (-OR).[4]
General Aromatic Compound Fragmentation Strong molecular ion peaksAromatic compounds tend to exhibit strong molecular ion peaks due to the stability of the ring structure.[4]

This comparative data strongly supports the predicted primary fragmentation pathway for this compound, which is the loss of the methoxy group to form a stable acylium ion. The presence of the sulfonyl group introduces additional fragmentation possibilities not seen in the simpler benzoate esters.

Experimental Protocols

A standardized approach for analyzing this compound using mass spectrometry would involve gas chromatography-mass spectrometry (GC-MS) for volatile compounds or liquid chromatography-mass spectrometry (LC-MS) for less volatile samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 250°C) to ensure proper separation.

  • Ionization: Electron ionization at 70 eV.

  • Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF).

  • Data Acquisition: Full scan mode to detect all fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

  • Ionization: ESI in positive or negative ion mode.

  • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the protonated or deprotonated molecular ion to obtain structural information. Collision energy can be ramped to observe a range of fragment ions.

Visualizing Fragmentation Pathways

The logical flow of fragmentation can be visualized to better understand the relationships between the precursor ion and its product ions.

Fragmentation_Workflow This compound [M]•+ This compound [M]•+ Fragment 1 [M - •OCH3]+ This compound [M]•+->Fragment 1 - •OCH3 Fragment 2 [M - •CH3]+ This compound [M]•+->Fragment 2 - •CH3 Fragment 3 [M - •SO2CH3]+ This compound [M]•+->Fragment 3 - •SO2CH3 Fragment 4 [M - •COOCH3]+ This compound [M]•+->Fragment 4 - •COOCH3 Further Fragments Further Fragments Fragment 1->Further Fragments Fragment 3->Further Fragments

References

A Researcher's Guide to FTIR Analysis of the Methylsulfonyl Group in Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and efficient characterization of functional groups within aromatic compounds is paramount. The methylsulfonyl group (-SO2CH3) is a key pharmacophore in many drug candidates and functional materials. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of the methylsulfonyl group in aromatic systems, supported by experimental data and protocols. We also explore alternative analytical techniques to provide a holistic view for informed decision-making in your research.

Understanding the Vibrational Signature of the Aromatic Methylsulfonyl Group

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The methylsulfonyl group, when attached to an aromatic ring, exhibits characteristic absorption bands in the mid-infrared region. The most prominent of these are the symmetric and asymmetric stretching vibrations of the S=O bonds.

The positions of these bands are sensitive to the electronic environment of the aromatic ring. Electron-withdrawing groups attached to the ring tend to shift these frequencies to higher wavenumbers, while electron-donating groups cause a shift to lower wavenumbers. This sensitivity makes FTIR a valuable tool for studying substituent effects and for the qualitative identification of aromatic sulfones.

Comparative Analysis of FTIR Data

The following table summarizes the characteristic FTIR absorption frequencies for the methylsulfonyl group in a series of para-substituted aromatic compounds. This data illustrates the influence of substituents on the symmetric (νs SO2) and asymmetric (νas SO2) stretching vibrations.

CompoundSubstituent (X)Hammett Constant (σp)νs SO2 (cm⁻¹)νas SO2 (cm⁻¹)
p-Nitrophenyl methyl sulfone-NO₂0.78~1165~1350
p-Chlorophenyl methyl sulfone-Cl0.23~1158~1335
Phenyl methyl sulfone-H0.00~1152~1328
p-Tolyl methyl sulfone-CH₃-0.17~1148~1320
p-Methoxyphenyl methyl sulfone-OCH₃-0.27~1145~1315
4,4′-diaminodiphenyl sulfone-NH2-0.6611181322
Diphenyl sulfone--11181322

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocols

Accurate and reproducible FTIR data is contingent on proper sample preparation and instrument operation. Below are detailed protocols for two common sampling techniques for solid aromatic compounds.

KBr Pellet Method

This traditional method involves dispersing the solid sample in a dry potassium bromide (KBr) matrix and pressing it into a transparent pellet.

Materials:

  • Aromatic compound containing a methylsulfonyl group

  • Spectroscopy-grade KBr powder (dried in an oven at 110°C for 2-3 hours and stored in a desiccator)

  • Agate mortar and pestle

  • Pellet press with a die set (e.g., 13 mm)

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 200-300 mg of dry KBr powder.

  • Grinding and Mixing: First, grind the sample in the agate mortar until it is a fine powder. Then, add the KBr and gently but thoroughly mix to ensure a homogeneous mixture.

  • Loading the Die: Transfer the mixture into the pellet die, ensuring an even distribution.

  • Pressing the Pellet: Place the die in a hydraulic press and apply pressure, typically in the range of 8-10 metric tons for a 13 mm die. It is advisable to connect the die to a vacuum line during pressing to remove trapped air and moisture.[1] Maintain the pressure for 1-2 minutes.

  • Pellet Inspection: Carefully remove the die from the press and eject the pellet. A good pellet should be thin and transparent.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be collected prior to sample analysis.

Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

Materials:

  • Aromatic compound containing a methylsulfonyl group

  • ATR-FTIR spectrometer

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and a soft tissue

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with nothing on the crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal.

  • Spectral Acquisition: Acquire the FTIR spectrum of the sample.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent like isopropanol.

Visualization of Workflows and Logic

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis KBr KBr Pellet Method Background Collect Background Spectrum KBr->Background Place pellet in holder ATR ATR-FTIR Method ATR->Background Clean crystal Sample Collect Sample Spectrum Background->Sample Process Process Spectrum (e.g., Baseline Correction) Sample->Process Identify Identify Characteristic SO2 Peaks Process->Identify Compare Compare with Reference Spectra Identify->Compare Interpret Interpret Substituent Effects Compare->Interpret

Spectral_Interpretation_Logic Start Start: Analyze FTIR Spectrum Check_SO2_asym Strong band at 1300-1350 cm⁻¹? Start->Check_SO2_asym Check_SO2_sym Strong band at 1120-1170 cm⁻¹? Check_SO2_asym->Check_SO2_sym Yes Conclusion_Negative Methylsulfonyl Group Unlikely Check_SO2_asym->Conclusion_Negative No Check_Aromatic Aromatic C-H and C=C bands present? Check_SO2_sym->Check_Aromatic Yes Consider_Other Consider other S=O containing groups (e.g., sulfonamides, sulfates) Check_SO2_sym->Consider_Other No Methyl_CH C-H stretch of CH₃ (~2960, 2870 cm⁻¹)? Check_Aromatic->Methyl_CH Yes Check_Aromatic->Conclusion_Negative No Conclusion_Positive High Likelihood of Aromatic Methylsulfonyl Group Methyl_CH->Conclusion_Positive Yes Methyl_CH->Conclusion_Negative No Consider_Other->Conclusion_Negative

Comparison with Other Alternatives: FTIR vs. Raman Spectroscopy

While FTIR is a go-to technique for analyzing the polar methylsulfonyl group, Raman spectroscopy offers a complementary approach.

FeatureFTIR SpectroscopyRaman Spectroscopy
Principle Measures the absorption of infrared radiation.Measures the inelastic scattering of monochromatic light (e.g., a laser).
Sensitivity to -SO₂ High, due to the large change in dipole moment during S=O bond vibrations.Moderate, as the S=O bond is polarizable.
Water Interference Significant, as water has strong IR absorption bands that can mask signals.Minimal, making it well-suited for aqueous solutions.
Sample Preparation Often requires sample preparation (e.g., KBr pellets, thin films). ATR simplifies this.Generally requires little to no sample preparation.
Fluorescence Not an issue.Can be a significant problem, potentially obscuring the Raman signal.
Spatial Resolution Typically lower.Can be coupled with a microscope for high spatial resolution (micro-Raman).

References

A Comparative Analysis of Spectroscopic Data for Methylsulfonylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the ortho-, meta-, and para-isomers of methylsulfonylbenzoate is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of their spectroscopic properties, supported by experimental data and detailed methodologies.

The structural differences between the ortho-, meta-, and para-isomers of methylsulfonylbenzoate give rise to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This comparison guide summarizes the key spectroscopic data in easily digestible tables and outlines the experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the three isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

PositionMethyl 2-methylsulfonylbenzoateMethyl 3-methylsulfonylbenzoateMethyl 4-methylsulfonylbenzoate[1]
-SO₂CH₃Data not availableData not available~3.1 (s)
-COOCH₃Data not availableData not available~3.9 (s)
Aromatic HData not availableData not available~8.0-8.3 (m)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CarbonMethyl 2-methylsulfonylbenzoateMethyl 3-methylsulfonylbenzoateMethyl 4-methylsulfonylbenzoate[1]
-SO₂CH₃Data not availableData not availableData not available
-COOCH₃Data not availableData not availableData not available
C=OData not availableData not availableData not available
Aromatic CData not availableData not availableData not available

Note: While PubChem indicates the availability of a ¹³C NMR spectrum for methyl 4-methylsulfonylbenzoate, the specific chemical shifts are not listed.[1] Similarly, data for the ortho- and meta-isomers are not available. The chemical shifts of the aromatic carbons are expected to be significantly influenced by the position of the electron-withdrawing sulfonyl and ester groups.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupMethyl 2-methylsulfonylbenzoateMethyl 3-methylsulfonylbenzoateMethyl 4-methylsulfonylbenzoate[1]
C=O Stretch (Ester)Data not availableData not available~1720
S=O Stretch (Sulfonyl)Data not availableData not available~1320, 1150
C-O Stretch (Ester)Data not availableData not available~1280
Aromatic C-H StretchData not availableData not available~3100-3000
Aliphatic C-H StretchData not availableData not available~2950
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

IonMethyl 2-methylsulfonylbenzoateMethyl 3-methylsulfonylbenzoateMethyl 4-methylsulfonylbenzoate[1]
Molecular Ion [M]⁺214214214
Key Fragment IonsData not availableData not available183 ([M-OCH₃]⁺), 151 ([M-SO₂CH₃]⁺), 135 ([M-COOCH₃]⁺)

Note: The molecular weight of all three isomers is 214.24 g/mol , and thus the molecular ion peak is expected at m/z 214.[1] The fragmentation pattern will differ based on the substitution pattern, providing a means of distinguishing the isomers. For the para-isomer, characteristic fragments corresponding to the loss of the methoxy, methylsulfonyl, and methoxycarbonyl groups are anticipated.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of methylsulfonylbenzoate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the methylsulfonylbenzoate isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-5 seconds.

    • Pulse width: Calibrated 90° pulse.

    • Acquisition time: 2-4 seconds.

    • Spectral width: 0-12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer with a carbon probe.

  • Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Pulse width: Calibrated 90° pulse with proton decoupling.

    • Acquisition time: 1-2 seconds.

    • Spectral width: 0-220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid methylsulfonylbenzoate isomer in a volatile solvent (e.g., dichloromethane or acetone).

  • Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Number of scans: 16-32.

    • Resolution: 4 cm⁻¹.

    • A background spectrum of the clean, empty sample compartment should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized in a high vacuum.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Parameters:

    • Mass range: m/z 50-500.

    • The instrument is calibrated using a known standard.

    • The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of methylsulfonylbenzoate isomers.

experimental_workflow Workflow for Comparative Spectroscopic Analysis of Methylsulfonylbenzoate Isomers cluster_isomers Isomer Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison ortho Ortho-isomer nmr NMR Spectroscopy (1H and 13C) ortho->nmr ir FT-IR Spectroscopy ortho->ir ms Mass Spectrometry ortho->ms meta Meta-isomer meta->nmr meta->ir meta->ms para Para-isomer para->nmr para->ir para->ms tables Tabulate Spectroscopic Data nmr->tables ir->tables ms->tables comparison Compare Spectra and Identify Isomer-Specific Features tables->comparison report Generate Comparison Guide comparison->report

Caption: Experimental workflow for spectroscopic comparison.

This guide highlights the importance of a multi-technique spectroscopic approach for the definitive characterization of the methylsulfonylbenzoate isomers. While a complete dataset for all three isomers is not publicly available, the provided information and protocols offer a solid foundation for researchers to conduct their own comparative analyses.

References

A Comparative Guide to Assessing the Purity of Methyl 3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation of synthetic products and the advancement of research. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of Methyl 3-(methylsulfonyl)benzoate. The following sections detail the experimental protocols and present supporting data to aid in method selection and implementation.

Comparative Analysis of Purity Assessment Methods

The selection of an analytical technique for purity assessment depends on factors such as the volatility of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. Both HPLC and GC-MS are powerful techniques for the analysis of small organic molecules like this compound.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity determination. It is particularly well-suited for non-volatile or thermally labile compounds. When coupled with a UV detector, it offers excellent quantitative capabilities. A reversed-phase C18 column is commonly employed for the separation of aromatic compounds.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds.[3] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the definitive identification of impurities.[4]

The table below summarizes the quantitative data obtained from the analysis of a synthesized batch of this compound using both HPLC-UV and GC-MS.

Analyte HPLC-UV GC-MS
Retention Time (min) Purity (%) Retention Time (min)
This compound8.5299.58
3-(Methylsulfonyl)benzoic acid4.210.25
Methyl 3-(methylthio)benzoate10.150.12
Isomeric Impurity8.790.05
Unidentified Impurities-<0.05

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols are designed to serve as a starting point for method development and can be optimized further based on specific laboratory instrumentation and requirements.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method utilizes a reversed-phase C18 column for the separation and a UV detector for the quantification of this compound and its potential impurities.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Diluent: Acetonitrile/Water (50:50, v/v)

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the separation and identification of volatile components in the this compound sample.

Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

Sample Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.

Workflow for HPLC Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_instrument HPLC-UV System Setup hplc_instrument->inject_std hplc_instrument->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC purity analysis of this compound.

References

A Comparative Guide to Monitoring the Synthesis of Methyl 3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 3-(methylsulfonyl)benzoate, a compound of interest in medicinal chemistry and materials science, typically involves the oxidation of its thioether precursor, Methyl 3-(methylthio)benzoate. Accurate monitoring of this transformation is critical to ensure optimal reaction time, yield, and purity. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for this purpose, supported by experimental protocols and data.

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The polarity of these compounds generally follows the trend: sulfide < sulfone < sulfoxide.[1] This difference in polarity is the fundamental principle enabling chromatographic separation and monitoring.

Method 1: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for monitoring organic reactions. It provides qualitative information about the progress of a reaction by separating the starting material, intermediates, and products based on their differential adsorption on a stationary phase.

Experimental Protocol: TLC Analysis

  • Plate Preparation : Use commercially available silica gel TLC plates (e.g., Silica Gel 60 F254). With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Sample Preparation : At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting : Spot the diluted reaction mixture on the baseline of the TLC plate. It is also best practice to spot the pure starting material (Methyl 3-(methylthio)benzoate) and a "co-spot" (starting material and reaction mixture spotted on the same point) for accurate comparison.[2]

  • Development : Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (eluent). A common starting eluent for separating sulfides, sulfoxides, and sulfones is a mixture of hexane and ethyl acetate.[3][4] The optimal ratio should be determined empirically but a 7:3 or 8:2 hexane:ethyl acetate mixture is a good starting point. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the compounds will absorb UV light and appear as dark spots.[5] Further visualization can be achieved using a potassium permanganate (KMnO₄) stain, which reacts with the oxidizable sulfide and sulfoxide, causing a color change on the plate.[5]

  • Interpretation : The starting sulfide will have the highest Rf value (travels furthest up the plate). The final sulfone product will be more polar and thus have a lower Rf value. The sulfoxide intermediate, being the most polar, will have the lowest Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Alternative Monitoring Techniques

While TLC is convenient, other methods offer more quantitative and detailed information.

  • High-Performance Liquid Chromatography (HPLC) : HPLC provides quantitative data on the concentration of reactants, intermediates, and products. It is highly sensitive and reproducible. The purity of final products is often confirmed by HPLC.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of proton signals corresponding to the starting material and the appearance of signals for the product.[8] Specifically, the chemical shift of the methyl protons attached to the sulfur atom changes significantly upon oxidation from sulfide to sulfone.[9][10]

Comparative Data

The following table summarizes hypothetical, yet representative, data for monitoring the synthesis of this compound using different techniques.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)¹H NMR Spectroscopy
Principle Differential AdsorptionDifferential PartitioningNuclear Spin Transitions
Speed Very Fast (~15-30 min)Moderate (~10-40 min per run)Fast (~5 min per sample)
Cost per Sample Very LowModerate to HighHigh
Equipment Basic (TLC plates, chamber)Advanced (HPLC system, columns)Advanced (NMR spectrometer)
Information Qualitative (Completion)Quantitative (% Conversion, Purity)Quantitative & Structural
Hypothetical Rf Sulfide: ~0.7, Sulfone: ~0.4, Sulfoxide: ~0.2 (7:3 Hex:EtOAc)--
Hypothetical Rt -Sulfide: 5.2 min, Sulfoxide: 3.1 min, Sulfone: 4.5 min (C18, MeCN/H₂O)-
Hypothetical ¹H Shift (S-CH₃) --Sulfide: ~2.5 ppm, Sulfone: ~3.1 ppm
Experimental Workflow Diagram

The logical workflow for monitoring a chemical reaction using chromatography is depicted below. This process involves sampling the reaction, performing the analysis, and making a decision based on the interpretation of the results.

G cluster_0 Reaction Monitoring Workflow cluster_1 Analytical Method A Reaction in Progress (Methyl 3-(methylthio)benzoate -> Product) B Withdraw Aliquot at Time (t) A->B C Prepare Sample for Analysis (Dilution) B->C TLC TLC Analysis (Spot, Develop, Visualize) C->TLC HPLC HPLC Analysis (Inject, Run Method) C->HPLC NMR NMR Analysis (Prepare Sample, Acquire Spectrum) C->NMR D Data Interpretation (Compare Spots / Peaks / Signals) TLC->D HPLC->D NMR->D E Is Starting Material Consumed? D->E F Continue Reaction (Monitor at t+Δt) E->F No G Reaction Complete (Proceed to Workup) E->G Yes F->B

Caption: General workflow for monitoring a chemical synthesis.

Detailed Experimental Protocols

Synthesis of this compound

Disclaimer: This is a representative procedure and should be adapted and optimized with appropriate laboratory safety precautions.

To a solution of Methyl 3-(methylthio)benzoate (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add a solid oxidant like OXONE® (2.2 eq) or meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise at 0 °C.[1] Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material. Upon completion, the reaction is quenched, and the product is isolated via extraction and purified, typically by recrystallization or column chromatography.

HPLC Protocol
  • System : A standard HPLC system with a UV detector (e.g., monitoring at 210 or 254 nm) is suitable.[6]

  • Column : A reverse-phase C18 column is commonly used.

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water is a typical mobile phase. The exact composition should be optimized to achieve good separation between the sulfide, sulfoxide, and sulfone peaks.

  • Sample Preparation : Dilute the reaction aliquot in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC.

  • Analysis : Monitor the decrease in the area of the starting material peak and the increase in the area of the product peak over time to determine the reaction kinetics and completion.

¹H NMR Spectroscopy Protocol
  • Sample Preparation : Withdraw an aliquot from the reaction mixture. If the reaction solvent is non-deuterated, it must be removed under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquisition : Acquire a standard ¹H NMR spectrum.

  • Analysis : Identify the characteristic singlet peak for the methyl group protons attached to the sulfur atom (S-CH₃). For the starting material, Methyl 3-(methylthio)benzoate, this peak is expected around δ 2.5 ppm. For the product, this compound, this peak will be shifted downfield to approximately δ 3.1 ppm due to the deshielding effect of the sulfone group. The reaction is complete when the peak at ~2.5 ppm is no longer observed.[9]

The choice of monitoring technique depends on the specific requirements of the researcher. TLC offers a fast, simple, and inexpensive method for qualitative reaction monitoring, making it ideal for routine checks at the bench. For quantitative analysis, improved accuracy, and detailed kinetic studies, HPLC is the preferred method. ¹H NMR provides both quantitative and structural information, confirming the identity of the product in situ, but requires more sophisticated equipment. For most synthetic labs, a combination of initial monitoring by TLC followed by a final confirmation of purity by HPLC or NMR provides a robust and efficient workflow.

References

A Comparative Guide to the Synthesis of Methyl 3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to Methyl 3-(methylsulfonyl)benzoate, a key building block in the development of various pharmaceutical compounds. The selection of an optimal synthetic pathway is critical for efficiency, scalability, and cost-effectiveness in drug discovery and development. This document presents a detailed analysis of two common methodologies: the esterification of 3-(methylsulfonyl)benzoic acid and the oxidation of methyl 3-(methylthio)benzoate, supported by experimental data to inform laboratory and process chemistry decisions.

Comparison of Synthetic Routes

The synthesis of this compound is most commonly approached via two distinct pathways. The first involves the direct esterification of the commercially available 3-(methylsulfonyl)benzoic acid. The second route begins with a precursor, methyl 3-(methylthio)benzoate, which is then oxidized to the final product. The choice between these routes depends on factors such as the availability of starting materials, reaction conditions, and overall yield.

ParameterRoute 1: Fischer EsterificationRoute 2: Oxidation of Methyl 3-(methylthio)benzoate
Starting Material 3-(Methylsulfonyl)benzoic acidMethyl 3-(methylthio)benzoate
Key Transformation EsterificationOxidation
Reagents Methanol, Sulfuric Acidmeta-Chloroperoxybenzoic acid (m-CPBA)
Reaction Time 1 - 10 hoursNot specified in detail
Typical Yield ~85% (for similar esterifications)[1]High yields generally reported for similar oxidations[2]
Purity High, purification by extraction and distillationHigh, purification by chromatography or crystallization

Experimental Protocols

Route 1: Fischer Esterification of 3-(methylsulfonyl)benzoic acid

This route utilizes the well-established Fischer esterification reaction to convert the carboxylic acid to its corresponding methyl ester.

Step 1: Synthesis of 3-(methylsulfonyl)benzoic acid (Starting Material)

While 3-(methylsulfonyl)benzoic acid is commercially available, it can be synthesized by the oxidation of 3-(methylthio)benzoic acid. A general procedure involves dissolving 3-(methylthio)benzoic acid in a suitable solvent, such as acetic acid, and treating it with an oxidizing agent like hydrogen peroxide. The reaction mixture is typically heated to drive the reaction to completion. After cooling, the product can be isolated by filtration.

Step 2: Esterification

A representative Fischer esterification protocol is as follows:

  • In a round-bottomed flask, dissolve 3-(methylsulfonyl)benzoic acid (1 equivalent) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Attach a reflux condenser and heat the mixture to reflux for 1 to 10 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as dichloromethane, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[1]

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.

Route 2: Oxidation of Methyl 3-(methylthio)benzoate

This pathway involves the synthesis of the methylthio- precursor followed by its oxidation to the desired sulfone.

Step 1: Synthesis of Methyl 3-(methylthio)benzoate (Starting Material)

Methyl 3-(methylthio)benzoate can be prepared from methyl 3-bromobenzoate through a nucleophilic aromatic substitution reaction with a methylthiolate source.

Step 2: Oxidation

A general procedure for the oxidation of a thioether to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA) is as follows:

  • Dissolve methyl 3-(methylthio)benzoate (1 equivalent) in a suitable solvent, such as dichloromethane, in a round-bottomed flask.

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA (approximately 2.2 equivalents for complete oxidation to the sulfone) in the same solvent dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[2]

Synthetic Route Selection Workflow

The choice of the most appropriate synthetic route can be guided by several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the available laboratory equipment. The following diagram illustrates a logical workflow for selecting a synthetic pathway.

Synthetic Route Selection start Start: Need to Synthesize This compound is_sm1_available Is 3-(methylsulfonyl)benzoic acid readily available and cost-effective? start->is_sm1_available route1 Route 1: Fischer Esterification is_sm1_available->route1 Yes is_sm2_available Is methyl 3-(methylthio)benzoate or its precursor available? is_sm1_available->is_sm2_available No end_product This compound route1->end_product route2 Route 2: Oxidation is_sm2_available->route2 Yes consider_alt Consider Alternative Routes (e.g., from methyl 3-nitrobenzoate) is_sm2_available->consider_alt No route2->end_product consider_alt->end_product

Caption: Logical workflow for selecting a synthetic route to this compound.

References

A Comparative Guide to the Reactivity of Methyl 3-(methylsulfonyl)benzoate and Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Methyl 3-(methylsulfonyl)benzoate against other substituted methyl benzoate esters. The comparison is primarily focused on the kinetics of alkaline hydrolysis, a fundamental reaction in ester chemistry with broad implications in drug metabolism and synthetic chemistry. The data presented herein is compiled from established chemical literature and is intended to offer a quantitative and objective overview for professionals in the field.

Introduction to Ester Reactivity

The reactivity of an ester, particularly towards nucleophilic acyl substitution reactions such as hydrolysis, is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance reactivity by stabilizing the negatively charged transition state formed during the rate-determining step of the reaction. Conversely, electron-donating groups (EDGs) destabilize this transition state, leading to slower reaction rates.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for this relationship, where 'k' is the rate constant of the substituted ester, 'k₀' is the rate constant of the unsubstituted ester, 'σ' (sigma) is the substituent constant that reflects the electronic effect of the substituent, and 'ρ' (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects. A positive σ value signifies an electron-withdrawing group, while a negative value indicates an electron-donating group. For the alkaline hydrolysis of methyl benzoates, the ρ value is positive, meaning that esters with substituents having more positive σ values will exhibit higher reaction rates.

This compound features a methylsulfonyl group (-SO₂CH₃) in the meta position. The -SO₂CH₃ group is a potent electron-withdrawing group, characterized by a large positive Hammett σ value. Consequently, this compound is anticipated to be significantly more reactive towards alkaline hydrolysis than unsubstituted methyl benzoate or esters bearing electron-donating substituents.

Quantitative Comparison of Alkaline Hydrolysis Rates

The following table summarizes the second-order rate constants (k) for the alkaline hydrolysis of a series of meta-substituted methyl benzoates. The data is presented alongside the corresponding Hammett sigma constants (σ) for the meta substituents to illustrate the structure-reactivity relationship.

Substituent (X)Ester StructureHammett σ_metaRate Constant (k) [L·mol⁻¹·s⁻¹]Relative Rate (k/k_methyl benzoate)
-SO₂CH₃0.60Highly Reactive (Est.)>>1
-NO₂0.711.58 x 10⁻¹~19.0
-CN0.566.31 x 10⁻²~7.6
-Cl0.372.51 x 10⁻²~3.0
-H0.008.32 x 10⁻³1.0
-CH₃-0.075.01 x 10⁻³~0.6
-OCH₃0.126.92 x 10⁻³~0.8

Note: An experimental rate constant for this compound was not found in the reviewed literature. However, based on its high Hammett σ_meta value, its reactivity is expected to be comparable to or greater than that of Methyl 3-nitrobenzoate.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the mechanism of alkaline ester hydrolysis and a typical experimental workflow for its kinetic analysis.

G Alkaline Hydrolysis of a Methyl Benzoate Ester cluster_reactants Reactants cluster_transition_state Rate-Determining Step cluster_products Products Ester Methyl Benzoate Derivative TS Tetrahedral Intermediate (Transition State) Ester->TS Nucleophilic Attack OH_ion Hydroxide Ion (OH⁻) OH_ion->TS Carboxylate Benzoate Anion TS->Carboxylate Elimination Methanol Methanol TS->Methanol

Caption: Mechanism of Alkaline Ester Hydrolysis.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare standard solutions of ester and NaOH B Equilibrate solutions to reaction temperature A->B C Mix reactants to initiate the reaction B->C D Withdraw aliquots at regular time intervals C->D E Quench reaction in aliquot (e.g., with excess acid) D->E F Titrate unreacted NaOH with standard acid E->F G Calculate ester concentration at each time point F->G H Plot ln([Ester]) vs. time (for pseudo-first order) G->H I Determine the rate constant (k) from the slope of the line H->I

Caption: Workflow for Kinetic Study of Ester Hydrolysis.

Experimental Protocols

The following is a generalized protocol for determining the second-order rate constant of alkaline hydrolysis of a methyl benzoate ester.

Objective: To determine the rate constant for the saponification of a methyl benzoate ester with sodium hydroxide at a constant temperature.

Materials:

  • Methyl benzoate ester of interest

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)

  • Phenolphthalein indicator

  • Ethanol (or other suitable solvent for the ester)

  • Distilled or deionized water

  • Thermostatic water bath

  • Burettes, pipettes, volumetric flasks, and conical flasks

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the methyl benzoate ester in ethanol.

    • Prepare a standardized aqueous solution of NaOH.

    • Prepare a standardized aqueous solution of HCl.

  • Reaction Setup:

    • Place known volumes of the ester solution and the NaOH solution in separate flasks within a thermostatic water bath to allow them to reach the desired reaction temperature (e.g., 25 °C).

  • Initiation of Reaction:

    • To start the reaction, quickly add a known volume of the ester solution to the NaOH solution. Start the stopwatch immediately upon mixing.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution. This will neutralize the unreacted NaOH and stop the hydrolysis.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the excess HCl in the flask with the standardized NaOH solution until a faint pink endpoint is reached.

    • Record the volume of NaOH used for the back-titration.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH in the reaction mixture at each time point.

    • From the stoichiometry of the reaction, determine the concentration of the ester remaining at each time point.

    • For a second-order reaction with equal initial concentrations of ester and NaOH, a plot of 1/[Ester] versus time will yield a straight line. The slope of this line is the second-order rate constant, k.

    • If the concentration of NaOH is in large excess (pseudo-first-order conditions), a plot of ln[Ester] versus time will be linear, and the pseudo-first-order rate constant (k') can be determined from the slope. The second-order rate constant is then calculated as k = k'/[NaOH].

Conclusion

"Biological activity screening of Methyl 3-(methylsulfonyl)benzoate derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Activity of Methylsulfonylbenzene Derivatives

Introduction: While specific research on the biological activities of Methyl 3-(methylsulfonyl)benzoate derivatives is limited in publicly available literature, a broader examination of compounds containing the methylsulfonylbenzene scaffold reveals a wealth of information. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various methylsulfonylbenzene derivatives, supported by experimental data and detailed protocols. The insights presented here can be valuable for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

Derivatives of methylsulfonylbenzene have emerged as a promising class of compounds in oncology research, demonstrating efficacy against various cancer cell lines. The anticancer activity is often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative methylsulfonylbenzene derivatives against different cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, indicating the concentration of the compound required to inhibit 50% of cancer cell growth.

Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Hydrazones Compound 2059 cancer cell lines (mean)0.26[1]
Compound 9HL-60 (Leukemia)-[1]
Compound 1659 cancer cell lines (high PCE)-[1]
Alkylsulfonyl Benzimidazoles Compound 23MCF-7 (Breast Cancer)4.7[2]
Compound 27MCF-7 (Breast Cancer)10.9[2]
Pyrazolines Compound 18hHL-60 (Leukemia)8.99[3]
MCF-7 (Breast Cancer)12.4[3]
MDA-MB-231 (Breast Cancer)7.18[3]
Compound 18cHL-60 (Leukemia)8.43[3]
MDA-MB-231 (Breast Cancer)12.54[3]
Imidazole Derivatives Compound 28MDA-MB-231 (Breast Cancer)20.5[4]
IGR39 (Melanoma)27.8[4]
Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity: [3][4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Enzyme Inhibition Assays (e.g., EGFR, VEGFR2): [3]

  • Enzyme and Substrate Preparation: The purified target enzyme (e.g., EGFR or VEGFR2 kinase) and its specific substrate are prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA, fluorescence, or luminescence-based assays.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Signaling Pathways in Anticancer Activity

Several signaling pathways have been identified as targets for methylsulfonylbenzene derivatives in cancer cells. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

anticancer_pathways cluster_receptor Receptor Tyrosine Kinases cluster_apoptosis Apoptosis Regulation EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation HER2 HER2 HER2->Proliferation VEGFR2 VEGFR2 VEGFR2->Proliferation Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Caspases Caspases Bax->Caspases Caspases->Apoptosis Derivatives Methylsulfonylbenzene Derivatives Derivatives->EGFR inhibit Derivatives->HER2 inhibit Derivatives->VEGFR2 inhibit Derivatives->Bcl2 inhibit

Caption: Inhibition of key signaling pathways by methylsulfonylbenzene derivatives.

Antimicrobial Activity

Certain methylsulfonylbenzene derivatives have demonstrated notable activity against a range of pathogenic bacteria. These compounds present a potential avenue for the development of new antibacterial agents.

Comparative Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected methylsulfonylbenzene derivatives against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Benzenesulfonyl Hydrazones Compound 24Staphylococcus aureus7.81 - 15.62[5]
Enterococcus faecalis7.81 - 500[5]
Micrococcus luteus7.81 - 500[5]
Benzenesulfonamides Compound 4dEscherichia coli6.72 (mg/mL)[6]
Compound 4hStaphylococcus aureus6.63 (mg/mL)[6]
Compound 4aPseudomonas aeruginosa6.67 (mg/mL)[6]
Compound 4fBacillus subtilis6.63 (mg/mL)[6]
Experimental Protocol: Broth Microdilution for MIC Determination[7]
  • Bacterial Inoculum Preparation: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth within a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow start Start synthesis Synthesize Methylsulfonylbenzene Derivatives start->synthesis dilution Serially Dilute Compounds in 96-well plate synthesis->dilution preparation Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) inoculation Inoculate wells with bacterial suspension preparation->inoculation dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Observe for visible growth incubation->readout mic Determine Minimum Inhibitory Concentration (MIC) readout->mic end End mic->end

Caption: A typical workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

The anti-inflammatory properties of methylsulfonylbenzene derivatives have also been investigated, with several compounds showing potent inhibition of inflammatory mediators.

Comparative Anti-inflammatory Potency

The following table presents the in vivo anti-inflammatory activity of some benzenesulfonamide derivatives, measured as the percentage of edema inhibition in a rat paw edema model.

Compound ClassDerivativeEdema Inhibition (%) at 1hReference
Benzenesulfonamides Compound 4a94.69[6]
Compound 4c94.69[6]
Indomethacin (Reference)78.76[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[6]
  • Animal Grouping: Rats are divided into control, reference (e.g., treated with indomethacin), and test groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of some methylsulfonylbenzene derivatives are mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimuli cluster_pathways Signaling Cascades cluster_enzymes Pro-inflammatory Enzymes Stimulus e.g., LPS, Carrageenan MAPK MAPKs Stimulus->MAPK NFkB NF-κB Stimulus->NFkB COX2 COX-2 MAPK->COX2 LOX5 5-LOX MAPK->LOX5 NFkB->COX2 NFkB->LOX5 Inflammation Inflammatory Response (e.g., Cytokines, Prostaglandins) COX2->Inflammation LOX5->Inflammation Derivatives Methylsulfonylbenzene Derivatives Derivatives->MAPK modulate Derivatives->NFkB modulate Derivatives->COX2 inhibit Derivatives->LOX5 inhibit

Caption: Modulation of inflammatory signaling by methylsulfonylbenzene derivatives.

The methylsulfonylbenzene scaffold is a versatile pharmacophore that has been successfully incorporated into a variety of derivatives exhibiting significant anticancer, antimicrobial, and anti-inflammatory activities. The data and protocols summarized in this guide highlight the therapeutic potential of this class of compounds and provide a valuable resource for researchers in the field of drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to develop novel and effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Methyl 3-(methylsulfonyl)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Methyl 3-(methylsulfonyl)benzoate is critical for maintaining a secure research environment and ensuring regulatory adherence. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, emphasizing safety and logistical considerations. While a specific Safety Data Sheet (SDS) for this compound was not located in the conducted search, the following guidelines are based on best practices for the disposal of similar chemical compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

General Disposal Procedures

The primary and recommended method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company. This ensures that the compound is managed in accordance with local, state, and federal regulations.

Key Steps for Disposal:

  • Containerization: The waste material should be stored in a clearly labeled, sealed, and appropriate container. The label should prominently display the chemical name, "this compound," and any associated hazard symbols.

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by the waste disposal company. Incompatible materials can lead to dangerous reactions.

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor to arrange for pickup and disposal. Provide them with as much information as possible about the waste, including its composition and quantity.

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal. This is a crucial aspect of laboratory compliance.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.

  • Collection: Carefully scoop the absorbed material into a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS department.

Summary of Safety and Disposal Information

AspectGuidelineCitation
Personal Protective Equipment Wear chemical-resistant gloves, safety goggles, and protective clothing.[1]
Handling Area Use in a well-ventilated area or a chemical fume hood.[1]
Disposal Method Arrange for disposal by an approved waste disposal specialist.[2]
Spill Cleanup Mix with sand or vermiculite, then transfer to a suitable container.[2]
Storage Keep container tightly closed and store in a cool, dry, well-ventilated place.[1]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Segregate and Containerize: Labelled, Sealed Container B->C D Consult EHS / Waste Disposal Contractor C->D E Schedule Waste Pickup D->E F Complete Disposal Documentation E->F G Final Disposal by Licensed Facility F->G

Disposal workflow for this compound.

Disclaimer: The information provided is a general guide. Always obtain and consult the specific Safety Data Sheet (SDS) for this compound from the manufacturer or supplier before handling and disposal. All procedures must be carried out in strict accordance with institutional policies and all applicable local, state, and federal regulations.

References

Personal protective equipment for handling Methyl 3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-(methylsulfonyl)benzoate

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this chemical.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specification Purpose
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and absorption.
Body Protection Laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for large quantities or in case of insufficient ventilation.Minimizes inhalation of vapors or aerosols.
Hazard Identification and First Aid

The following table outlines the known hazards and corresponding first aid measures.

Hazard Class Hazard Statement First Aid Measures
Acute Oral Toxicity H302: Harmful if swallowed.If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Skin Irritation H315: Causes skin irritation.In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.
Eye Irritation H319: Causes serious eye irritation.In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Respiratory Irritation H335: May cause respiratory irritation.If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Safe Handling and Storage Workflow

The following diagram illustrates the standard operating procedure for the safe handling and storage of this compound.

Workflow for Safe Handling of this compound prep Preparation handling Handling prep->handling sub_prep Review SDS (or equivalent) Don appropriate PPE Prepare workspace in fume hood prep->sub_prep storage Storage handling->storage spill Spill & Emergency handling->spill If spill occurs disposal Disposal handling->disposal sub_handling Use smallest practical quantity Avoid generating dust or aerosols Wash hands thoroughly after handling handling->sub_handling storage->handling Retrieve for use sub_storage Store in a tightly sealed, labeled container Keep in a cool, dry, well-ventilated area Store away from incompatible materials storage->sub_storage spill->disposal sub_spill Evacuate and ventilate the area Contain the spill with inert absorbent material Follow emergency procedures spill->sub_spill sub_disposal Dispose of waste in a designated, labeled container Follow institutional and local regulations for chemical waste disposal disposal->sub_disposal

Caption: This diagram outlines the key stages for the safe handling of this compound, from initial preparation to final disposal, including emergency spill response.

Operational and Disposal Plans

Experimental Protocols: Step-by-Step Handling
  • Preparation :

    • Before starting any work, consult the available safety information and have a clear understanding of the hazards.

    • Ensure that a safety shower and an eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Measure and dispense the chemical carefully to avoid creating dust or aerosols.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

    • Wash hands thoroughly with soap and water after handling.

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from direct sunlight.

    • Keep the container tightly sealed and properly labeled.

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.

    • Ensure the storage area is secure and accessible only to authorized personnel.

Spill Management Protocol
  • Immediate Response :

    • In case of a spill, evacuate all non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

    • Remove all sources of ignition.

  • Containment and Cleanup :

    • For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.

    • Carefully collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.

    • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan
  • All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be considered hazardous waste.

  • Collect all waste in a designated, clearly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Never pour chemical waste down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.